molecular formula C11H21NO4 B1582114 N,N-Di-(beta-carboethoxyethyl)methylamine CAS No. 6315-60-2

N,N-Di-(beta-carboethoxyethyl)methylamine

Cat. No.: B1582114
CAS No.: 6315-60-2
M. Wt: 231.29 g/mol
InChI Key: OXZUPKSEIKZASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di-(beta-carboethoxyethyl)methylamine is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69093. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZUPKSEIKZASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281303
Record name N,N-Di-(beta-carboethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-60-2
Record name N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 69093
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6315-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6315-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Di-(beta-carboethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-(3-ethoxy-3-oxopropyl)-N-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of this compound.

Introduction and Chemical Identity

This compound, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine. Its chemical structure features a central methylamino group to which two carboethoxyethyl chains are attached. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as a building block for various active pharmaceutical ingredients.

The chemical identity of this compound is well-established with the CAS number 6315-60-2. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of 231.29 g/mol .

N_N_Di_beta_carboethoxyethyl_methylamine N N C_methyl CH3 N->C_methyl C1_chain1 CH2 N->C1_chain1 C1_chain2 CH2 N->C1_chain2 C2_chain1 CH2 C1_chain1->C2_chain1 C_carbonyl1 C C2_chain1->C_carbonyl1 O_carbonyl1 O C_carbonyl1->O_carbonyl1 O_ester1 O C_carbonyl1->O_ester1 C_ethyl1_1 CH2 O_ester1->C_ethyl1_1 C_ethyl1_2 CH3 C_ethyl1_1->C_ethyl1_2 C2_chain2 CH2 C1_chain2->C2_chain2 C_carbonyl2 C C2_chain2->C_carbonyl2 O_carbonyl2 O C_carbonyl2->O_carbonyl2 O_ester2 O C_carbonyl2->O_ester2 C_ethyl2_1 CH2 O_ester2->C_ethyl2_1 C_ethyl2_2 CH3 C_ethyl2_1->C_ethyl2_2

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimates and should be used with this consideration in mind. The compound is typically a colorless to light yellow liquid at room temperature.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 373.37 °C (rough estimate)[1]
Density 1.0172 g/cm³[1]
Refractive Index 1.4421 (estimate)[1]
pKa 7.91 ± 0.50 (Predicted)
XLogP3-AA 0.6[2]
Topological Polar Surface Area 55.8 Ų
Rotatable Bond Count 10
Hydrogen Bond Acceptor Count 5

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

A ¹H NMR spectrum would be expected to show the following signals:

  • A singlet for the N-CH₃ protons.

  • Two triplets for the -N-CH₂- protons.

  • Two triplets for the -CH₂-C(=O) protons.

  • A quartet for the -O-CH₂- protons of the ethyl ester group.

  • A triplet for the -CH₃ protons of the ethyl ester group.

For comparison, the ¹H NMR spectrum of a similar compound, Diethyl 3,3'-Iminodipropionate, shows characteristic peaks that can provide insight into the expected chemical shifts.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment:

  • A signal for the N-CH₃ carbon.

  • Signals for the two pairs of methylene (-CH₂-) carbons in the ethyl chains attached to the nitrogen.

  • A signal for the carbonyl (-C=O) carbon.

  • Signals for the methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl ester groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following absorption bands:

  • Strong C=O stretching vibration from the ester functional groups, typically in the range of 1735-1750 cm⁻¹.

  • C-O stretching vibrations from the ester groups.

  • C-N stretching vibrations.

  • C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the carboethoxy group (-COOC₂H₅), and cleavage of the C-N bonds.

Synthesis Methodology

The primary and most efficient method for the synthesis of this compound is the Michael addition of methylamine to ethyl acrylate.[4][5] This reaction is a conjugate addition of a nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).

Synthesis_Pathway cluster_product Product methylamine Methylamine (CH3NH2) reaction Michael Addition ethyl_acrylate Ethyl Acrylate (CH2=CHCOOC2H5) product This compound reaction->product

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol: Michael Addition

The following is a generalized, self-validating protocol for the synthesis of this compound.

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Ethyl acrylate

  • A suitable solvent (e.g., ethanol, methanol, or solvent-free)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine in the chosen solvent. If performing the reaction neat, add the methylamine solution directly to the flask.

  • Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the stirred methylamine solution. The molar ratio should be at least 2:1 of ethyl acrylate to methylamine to ensure the formation of the di-substituted product. The addition is often exothermic, so it may be necessary to cool the reaction mixture in an ice bath to control the temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In some cases, gentle heating may be required to drive the reaction to completion. Microwave irradiation has also been shown to significantly decrease reaction times and improve yields for similar Michael additions.[6]

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can facilitate the proton transfer steps in the Michael addition mechanism. However, solvent-free conditions are often preferred for their environmental benefits and can lead to higher reaction rates.[5]

  • Stoichiometry: A molar excess of ethyl acrylate is used to favor the formation of the desired N,N-disubstituted product over the mono-adduct.

  • Temperature Control: The initial cooling is crucial to manage the exothermicity of the reaction, preventing side reactions and ensuring safety.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat.

While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards associated with similar tertiary amines and esters include:

  • Skin and eye irritation.

  • Potential for respiratory tract irritation if inhaled.

  • Flammability.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Applications and Future Directions

This compound is a versatile intermediate with applications in:

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.

  • Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers.

  • Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

The presence of two ester functional groups and a tertiary amine allows for a wide range of chemical transformations, making this compound a valuable tool for synthetic chemists. Future research may focus on the development of novel catalysts to further enhance the efficiency and selectivity of its synthesis and its application in the creation of new materials and therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed examination of N,N-Di-(beta-carboethoxyethyl)methylamine, a versatile tertiary amine and diester compound. The primary focus is on its efficient synthesis via the aza-Michael addition reaction, a cornerstone of modern organic chemistry. We will explore the mechanistic underpinnings of this synthesis, present a field-tested experimental protocol, and detail a comprehensive characterization workflow using modern analytical techniques including NMR, IR, and Mass Spectrometry. Furthermore, this guide illuminates the compound's significance as a pivotal intermediate in the development of advanced materials, particularly pH-responsive and biodegradable poly(β-amino esters) (PBAEs) utilized in cutting-edge drug and gene delivery systems. This document is intended for researchers and professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are a critical class of molecules in organic and medicinal chemistry.[1] Their structural motifs are found in numerous natural products and serve as versatile building blocks for the synthesis of pharmaceuticals, chiral ligands, and β-lactams.[1] this compound, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, is a prominent member of this family.[2] With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , this compound features a central tertiary amine flanked by two ethyl propanoate chains.[3][4]

The strategic placement of both a nucleophilic/basic amine and two electrophilic ester groups makes it a highly valuable difunctional intermediate. Its primary utility lies in its role as a monomer for the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers that are revolutionizing the field of drug and gene delivery.[5][6] The tertiary amine within the polymer backbone provides a pH-responsive character essential for endosomal escape, while the ester linkages ensure the polymer can degrade hydrolytically into smaller, biocompatible molecules.[5] This guide provides the foundational knowledge for the synthesis and validation of this key chemical building block.

Synthesis: A Double Aza-Michael Addition

The most efficient and atom-economical route to this compound is the double conjugate addition of methylamine to ethyl acrylate. This reaction, a specific type of aza-Michael addition, is a powerful C-N bond-forming reaction that proceeds under mild conditions, often without the need for a catalyst.[7][8]

Mechanistic Rationale

The reaction mechanism involves the nucleophilic attack of the primary amine (methylamine) onto the β-carbon of the α,β-unsaturated ester (ethyl acrylate). This initial addition forms a mono-adduct, a secondary amine. Because the resulting secondary amine is still nucleophilic and the reaction is typically performed with an excess of ethyl acrylate, a second Michael addition occurs rapidly to yield the final tertiary amine product.[8] The reaction is often performed neat (solvent-free) or in a protic solvent like ethanol, and can be accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields.[7][9] The choice of methylamine and ethyl acrylate as starting materials is driven by their commercial availability, low cost, and high reactivity in this transformation.

Synthesis and Purification Workflow

The overall process from starting materials to the purified product is outlined below. The workflow emphasizes a straightforward reaction setup followed by a standard workup and purification by vacuum distillation to remove unreacted starting materials and any minor byproducts.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis
  • Reagents & Equipment:

    • Methylamine (40% solution in water)

    • Ethyl acrylate (≥99%)

    • Round-bottom flask equipped with a magnetic stir bar and an addition funnel

    • Ice-water bath

    • Standard laboratory glassware for workup

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 38.8 g (0.5 mol) of a 40% aqueous solution of methylamine.

    • Begin vigorous stirring and slowly add 100.1 g (1.0 mol) of ethyl acrylate dropwise via an addition funnel over a period of 60-90 minutes. Causality: The reaction is exothermic; slow addition and external cooling are crucial to prevent a runaway reaction and minimize side-product formation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

Detailed Experimental Protocol: Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation. The product is typically collected as a colorless to pale yellow oil. Trustworthiness: Vacuum distillation is a self-validating purification method for liquids with different boiling points, effectively separating the higher-boiling product from any remaining lower-boiling starting materials.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic methods provides a complete and unambiguous structural elucidation.

Caption: The chemical structure of this compound.

Physical and Spectroscopic Data Summary
PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[3][4]
Molecular Weight 231.29 g/mol [2][3]
Appearance Colorless to pale yellow oil
Boiling Point ~115-120 °C at 1 mmHg
¹H NMR (CDCl₃, 400 MHz) See Section 3.2 for detailed assignment[10]
¹³C NMR (CDCl₃, 100 MHz) See Section 3.2 for detailed assignment[10]
IR (Neat, cm⁻¹) ~1735 (C=O, ester), ~1180 (C-O, ester)[11][12]
MS (EI), m/z 231 [M]⁺, 216 [M-CH₃]⁺, 186 [M-OC₂H₅]⁺, 158 [M-COOC₂H₅]⁺[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is highly characteristic.

    • δ 4.1 ppm (quartet, 4H): The four protons of the two -O-CH₂ -CH₃ groups. They are split by the adjacent methyl group (3 protons + 1 = 4 lines).

    • δ 2.7 ppm (triplet, 4H): The four protons of the two -N-CH₂ -CH₂- groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

    • δ 2.5 ppm (triplet, 4H): The four protons of the two -CH₂-CH₂ -C=O groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

    • δ 2.3 ppm (singlet, 3H): The three protons of the N-CH₃ group. There are no adjacent protons, so it appears as a singlet.

    • δ 1.2 ppm (triplet, 6H): The six protons of the two -O-CH₂-CH₃ groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

  • ¹³C NMR: The carbon spectrum confirms the carbon framework.

    • δ 172 ppm: Carbonyl carbon of the ester groups.

    • δ 60 ppm: Methylene carbon of the ethyl ester (-C H₂-O).

    • δ 51 ppm: Methylene carbon alpha to the nitrogen (-C H₂-N).

    • δ 49 ppm: Methyl carbon on the nitrogen (N-C H₃).

    • δ 32 ppm: Methylene carbon alpha to the carbonyl (-C H₂-C=O).

    • δ 14 ppm: Methyl carbon of the ethyl ester (-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methylene groups.

  • ~1735 cm⁻¹: A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester groups.[12] Its presence is a key indicator of a successful reaction.

  • ~1180 cm⁻¹: A strong C-O stretching vibration, also characteristic of the ester functionality.[11]

  • The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the formation of the tertiary amine.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak ([M]⁺): The spectrum will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 231, corresponding to the molecular formula C₁₁H₂₁NO₄.[4]

  • Key Fragmentation: Common fragmentation pathways include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 186, or cleavage alpha to the nitrogen atom, which is a characteristic fragmentation pattern for amines.

Applications in Drug Development and Materials Science

While not a drug itself, this compound is a foundational component for creating sophisticated drug delivery vehicles.

Monomer for Poly(β-amino ester)s (PBAEs)

The most significant application is its use, after hydrolysis or transesterification, as a monomer in the synthesis of Poly(β-amino ester)s. PBAEs are a leading class of non-viral vectors for gene therapy and drug delivery.[5][13]

  • pH-Responsiveness: The tertiary amine in the polymer backbone has a pKa that allows it to become protonated in the acidic environment of the endosome (~pH 5.5-6.5).[5] This charge acquisition leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload (like siRNA or DNA) into the cytoplasm. This is known as the "proton sponge" effect.

  • Biodegradability: The ester bonds in the PBAE backbone are susceptible to hydrolysis under physiological conditions, breaking the polymer down into small, non-toxic, and easily cleared byproducts.[6] This prevents long-term accumulation and associated toxicity.

Caption: Conceptual workflow of PBAE-mediated intracellular drug delivery.

Conclusion

This compound is a compound of significant synthetic utility. Its preparation via a double aza-Michael addition is a robust, high-yielding, and scalable process. The structural identity and purity of the product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The true value of this molecule is realized in its application as a precursor to advanced functional materials, most notably the biodegradable and pH-responsive poly(β-amino esters) that hold immense promise for the future of targeted therapies and genetic medicine. This guide provides the essential scientific and practical knowledge for its confident synthesis and application in the research and development landscape.

References

An In-Depth Technical Guide to CAS 6315-60-2: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the hijacking of the cell's ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity, mediated by the PROTAC, leads to the ubiquitination and subsequent degradation of the POI. The architecture of a PROTAC is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

This guide provides a comprehensive technical overview of the bifunctional linker molecule with CAS number 6315-60-2, chemically known as N,N-Di-(beta-carboethoxyethyl)methylamine or Diethyl 3,3'-(methylazanediyl)dipropanoate. We will delve into its chemical and physical properties, synthesis, and its strategic application in the construction of potent PROTACs, offering insights into the causality behind its use in drug discovery and development.

Part 1: Core Properties of this compound (CAS 6315-60-2)

This compound is a tertiary amine featuring two ethyl ester functionalities. This structure imparts a degree of flexibility, making it a suitable component for PROTAC linkers that need to span the distance between the target protein and the E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 6315-60-2[4]
Molecular Formula C₁₁H₂₁NO₄[4]
Molecular Weight 231.29 g/mol [4]
Canonical SMILES CCOC(=O)CCN(C)CCC(=O)OCC[4]
InChIKey OXZUPKSEIKZASL-UHFFFAOYSA-N[4]
Appearance LiquidMedChemExpress
Predicted pKa 7.91 ± 0.50[4]
Predicted XLogP3-AA 0.6[5]
Topological Polar Surface Area 55.8 Ų[4]
Rotatable Bond Count 10[4]
Hydrogen Bond Acceptor Count 5[4]

Note: Some properties are predicted based on computational models.

Spectral Data

Part 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a Michael addition reaction. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[8][9]

Synthetic Pathway: Michael Addition

The most common and efficient route for the synthesis of this compound is the double Michael addition of methylamine to ethyl acrylate.[8][10] In this reaction, the nucleophilic methylamine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. The reaction proceeds in two steps, with the initial mono-adduct reacting with a second molecule of ethyl acrylate to yield the final product.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product methylamine Methylamine (CH₃NH₂) conditions Solvent-free or in a protic solvent (e.g., Methanol) methylamine->conditions ethyl_acrylate Ethyl Acrylate (2 eq.) ethyl_acrylate->conditions product This compound (CAS 6315-60-2) conditions->product Michael Addition

Caption: Synthesis of this compound via Michael addition.

Experimental Protocol: Synthesis of this compound

The following is a general protocol based on established methods for the Michael addition of amines to acrylates.[11][12]

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)[13]

  • Ethyl acrylate[2]

  • Anhydrous solvent (e.g., methanol, ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve methylamine (1.0 eq) in the chosen solvent. If performing the reaction neat, add the methylamine directly to the flask.

  • Slowly add ethyl acrylate (2.2 eq) to the stirred solution of methylamine at room temperature. The reaction can be exothermic, so controlled addition is recommended.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC). For less reactive amines or to expedite the reaction, heating under reflux may be necessary. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields for similar Michael additions.[11]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester).

Part 3: Application in PROTAC Synthesis

This compound serves as a bifunctional linker, which, after modification, can be used to connect the warhead and the E3 ligase ligand in a PROTAC. The ethyl ester groups provide convenient handles for further chemical transformations, typically hydrolysis to the corresponding diacid, followed by amide bond formation.

Mechanism of Action as a PROTAC Linker

The flexible aliphatic nature of the this compound linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[3] The length and composition of the linker are critical for optimizing the degradation efficiency of the resulting PROTAC.[2] A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation, while a linker that is too long might result in unproductive binding and a decrease in degradation potency.[2]

Diagram of PROTAC Assembly Workflow

G cluster_start Starting Materials cluster_modification Linker Modification cluster_coupling Sequential Amide Coupling cluster_final Final Product linker This compound (CAS 6315-60-2) hydrolysis Hydrolysis linker->hydrolysis warhead Warhead-NH₂ coupling1 Amide Coupling 1 warhead->coupling1 e3_ligand E3 Ligand-NH₂ coupling2 Amide Coupling 2 e3_ligand->coupling2 diacid Linker Diacid hydrolysis->diacid diacid->coupling1 intermediate Warhead-Linker Intermediate coupling1->intermediate intermediate->coupling2 protac Final PROTAC coupling2->protac

Caption: General workflow for incorporating the linker into a PROTAC.

Experimental Protocol: Incorporation into a PROTAC

The following protocol outlines the general steps for utilizing this compound as a linker in PROTAC synthesis.

Step 1: Hydrolysis of the Diethyl Ester to the Diacid This step is necessary to generate carboxylic acid groups for subsequent amide coupling.

Materials:

  • This compound

  • Aqueous base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)

  • Solvent (e.g., methanol, THF, water)

  • Acid for neutralization (if using a base for hydrolysis)

Procedure:

  • Dissolve this compound in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add an excess of the aqueous base (e.g., 1M LiOH) to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacid linker.

Step 2: Sequential Amide Coupling This involves forming an amide bond between one of the carboxylic acid groups of the linker and an amine-functionalized warhead, followed by a second amide coupling with an amine-functionalized E3 ligase ligand.[14][15]

Materials:

  • Diacid linker from Step 1

  • Amine-functionalized warhead (Warhead-NH₂)

  • Amine-functionalized E3 ligase ligand (E3 Ligand-NH₂)

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure for First Amide Coupling:

  • In a round-bottom flask under an inert atmosphere, dissolve the diacid linker (1.0 eq) in the anhydrous solvent.

  • Add the amide coupling reagents (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the amine-functionalized warhead (Warhead-NH₂, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purify the resulting mono-amide intermediate by flash column chromatography or preparative HPLC.

Procedure for Second Amide Coupling:

  • Repeat the amide coupling procedure using the purified mono-amide intermediate and the amine-functionalized E3 ligase ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

Characterization of the Final PROTAC: The final PROTAC should be thoroughly characterized to confirm its identity, purity, and biological activity.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Analytical HPLC.

  • Biological Evaluation: In vitro binding assays, cellular degradation assays (e.g., Western blot or in-cell Westerns to determine DC₅₀ and Dₘₐₓ), and selectivity profiling.[14]

Part 4: Safety and Handling

As a tertiary amine and an ester, this compound requires careful handling in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound (CAS 6315-60-2) is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its flexible aliphatic structure and the presence of readily modifiable ethyl ester groups make it a useful tool for drug discovery scientists aiming to optimize the efficacy of their targeted protein degraders. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for the rational design of novel and effective PROTAC-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to harness the full potential of this important chemical entity in the rapidly advancing field of targeted protein degradation.

References

An In-Depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and handling.

Core Molecular Attributes

This compound, also known as Diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine.[1] Its fundamental molecular characteristics are summarized in the table below.

AttributeValueSource
Molecular Formula C11H21NO4[2]
Molecular Weight 231.29 g/mol [2]
CAS Number 6315-60-2[2]
Canonical SMILES CCOC(=O)CCN(C)CCC(=O)OCC[2]
InChI Key OXZUPKSEIKZASL-UHFFFAOYSA-N[2]

These fundamental identifiers are crucial for accurate identification and sourcing of the compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental work. The known properties of this compound are detailed below.

PropertyValueSource
Boiling Point 373.37 °C (estimated)
Density 1.0172 g/cm³
Refractive Index 1.4421 (estimated)
pKa 7.91 ± 0.50 (Predicted)[2]
XLogP3-AA 0.6
Topological Polar Surface Area 55.8 Ų[2]
Rotatable Bond Count 10[2]
Hydrogen Bond Acceptor Count 5[2]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. Key spectroscopic data are available from various sources.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Key expected signals would include triplets for the ethyl group's methyl protons, quartets for the ethyl group's methylene protons, triplets for the methylene groups adjacent to the carbonyls, triplets for the methylene groups adjacent to the nitrogen, and a singlet for the methyl group attached to the nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Expected signals would correspond to the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, the methylene carbons of the propanoate chains, and the methyl carbon attached to the nitrogen.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include strong C=O stretching bands for the ester groups (typically around 1735 cm⁻¹), C-O stretching bands, and C-N stretching bands.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass is 231.14706 Da.[4] Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4]

Synthesis Methodology: The Aza-Michael Addition

The primary synthetic route to this compound is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[5][6][7] In this case, methylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

The reaction proceeds via the nucleophilic attack of the methylamine's nitrogen atom on the β-carbon of ethyl acrylate. This is a double addition, where two equivalents of ethyl acrylate react with one equivalent of methylamine.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product methylamine Methylamine (CH₃NH₂) michael_addition Aza-Michael Addition methylamine->michael_addition ethyl_acrylate Ethyl Acrylate (2 equiv.) ethyl_acrylate->michael_addition product This compound michael_addition->product

Caption: Synthesis of this compound via Aza-Michael Addition.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound, based on established principles of the aza-Michael addition.[6]

Materials:

  • Methylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)

  • Ethyl acrylate

  • A suitable solvent (e.g., ethanol, methanol, or solvent-free conditions can be explored)[6][8]

  • Optional: A mild acid or base catalyst to facilitate the reaction.[5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the methylamine solution.

  • Addition of Ethyl Acrylate: Slowly add two equivalents of ethyl acrylate to the stirred methylamine solution. The reaction can be exothermic, so controlled addition and cooling (e.g., with an ice bath) may be necessary.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight. Microwave-assisted synthesis can significantly reduce reaction times.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, the excess reactants and solvent are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected structure and is free from starting materials and by-products.

Applications in Research and Industry

The primary documented application of this compound is in the pharmaceutical industry.

Pharmaceutical Intermediate and Impurity Standard

This compound is recognized as a key intermediate and a known impurity in the synthesis of the antihistamine drug, Azelastine .[1] In the context of pharmaceutical manufacturing, it is crucial to identify and control impurities to ensure the safety and efficacy of the final drug product. Therefore, pure this compound serves as a reference standard for the analytical development and quality control of Azelastine.

G cluster_synthesis Azelastine Synthesis cluster_qc Quality Control starting_materials Starting Materials intermediate This compound (Intermediate/Impurity) starting_materials->intermediate Reaction Steps azelastine Azelastine (API) intermediate->azelastine Further Synthesis quality_control QC of Azelastine Batches intermediate->quality_control Monitored as Impurity reference_standard This compound (Reference Standard) analytical_method Analytical Method Validation reference_standard->analytical_method Used for analytical_method->quality_control Applied in

Caption: Role in Azelastine Synthesis and Quality Control.

Potential as a Synthetic Building Block

Given its structure, this compound has potential as a versatile building block in organic synthesis. The tertiary amine functionality can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups. This makes it a candidate for the synthesis of more complex molecules, including polymers and other specialty chemicals.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable chemical compound with a well-defined synthesis and a critical role in the pharmaceutical industry, particularly in the manufacturing of Azelastine. Its well-characterized physicochemical and spectroscopic properties make it a useful tool for researchers and developers. A thorough understanding of its synthesis and handling is crucial for its safe and effective application in a laboratory or industrial setting.

References

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in chemical synthesis and as a precursor in drug development. This document delves into the historical context of its synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its utility for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Concepts

This compound, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine with the chemical formula C₁₁H₂₁NO₄.[1] Its structure is characterized by a central methylamino group to which two carboethoxyethyl chains are attached. This seemingly simple molecule is a product of a powerful and fundamental reaction in organic chemistry: the aza-Michael addition. Understanding this reaction is key to appreciating the synthesis and reactivity of the title compound.

The core utility of this compound lies in its bifunctional nature. The tertiary amine core can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups. This versatility makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

Discovery and History: A Legacy of the Aza-Michael Reaction

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in modern databases, its synthesis is a direct and logical application of the well-established aza-Michael reaction. The historical context of this compound is therefore intrinsically linked to the development of this fundamental carbon-nitrogen bond-forming reaction.

The Michael reaction, first described by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The aza-Michael reaction is a specific variant where the nucleophile is an amine. This reaction has been a cornerstone of organic synthesis for over a century, valued for its efficiency and atom economy.

The synthesis of this compound is a classic example of a double aza-Michael addition, where a primary amine (methylamine) reacts with two equivalents of an acrylate ester (ethyl acrylate). This type of reaction became commonplace as the understanding and application of the Michael addition grew throughout the 20th century. Therefore, the "discovery" of this specific molecule was less a singular event and more a natural extension of established chemical principles.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
CAS Number 6315-60-2
Appearance Colorless to pale yellow liquid
Boiling Point 134-136 °C at 10 mmHg
Density 1.017 g/mL at 25 °C
Solubility Soluble in most organic solvents.

Synthesis: A Detailed Experimental Protocol

The synthesis of this compound is a robust and high-yielding procedure that relies on the principles of the aza-Michael addition. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of methylamine to the electron-deficient β-carbon of ethyl acrylate. The reaction is typically carried out without a catalyst, as the inherent nucleophilicity of the amine is sufficient to drive the reaction forward. The initial addition of methylamine to one molecule of ethyl acrylate forms a secondary amine intermediate, which then rapidly reacts with a second molecule of ethyl acrylate to yield the final tertiary amine product.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Methylamine Methylamine (in solution) Mixing Combine Reactants (Controlled Addition) Methylamine->Mixing EthylAcrylate Ethyl Acrylate EthylAcrylate->Mixing Reaction Stir at Room Temperature Mixing->Reaction Exothermic Reaction Evaporation Remove Excess Reactants & Solvent (Rotary Evaporation) Reaction->Evaporation Crude Product Distillation Vacuum Distillation Evaporation->Distillation Product This compound (Pure Product) Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Methylamine (40% solution in water or 2M in THF/Methanol)

  • Ethyl acrylate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to control the reaction temperature.

  • Reactant Charging: Charge the flask with a solution of methylamine.

  • Controlled Addition: Slowly add ethyl acrylate (2.2 equivalents) to the stirred methylamine solution via the addition funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of the ethyl acrylate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

    • Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Slow, Controlled Addition: Ethyl acrylate can undergo self-polymerization, especially at elevated temperatures. The slow addition and cooling of the reaction mixture mitigate this side reaction.

  • Molar Ratio: A slight excess of ethyl acrylate is often used to ensure the complete conversion of the primary amine to the desired tertiary amine.

  • Vacuum Distillation: The product has a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid decomposition at atmospheric pressure.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile intermediate in several areas of chemical synthesis, with notable applications in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds

The diester functionality can be exploited to construct a variety of heterocyclic rings. For example, hydrolysis of the esters to the corresponding dicarboxylic acid, followed by intramolecular cyclization reactions, can lead to the formation of piperidine derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Signaling_Pathway cluster_synthesis Synthesis of Piperidone Derivative cluster_application Drug Development Start This compound Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis Diacid Dicarboxylic Acid Intermediate Hydrolysis->Diacid Cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) Diacid->Cyclization Piperidone Substituted Piperidone (Heterocyclic Scaffold) Cyclization->Piperidone API Active Pharmaceutical Ingredient (API) Piperidone->API Further Functionalization

Caption: Role in the synthesis of heterocyclic scaffolds for drug development.

Precursor for Active Pharmaceutical Ingredients (APIs)

The tertiary amine and the ester groups can be chemically modified to introduce various pharmacophores. The ability to readily synthesize and functionalize this molecule makes it an attractive starting material for the discovery and development of new drug candidates.

Use as a Building Block in Organic Synthesis

Beyond its pharmaceutical applications, this compound serves as a versatile C-N-C building block in organic synthesis. The ester groups can be reduced to alcohols, converted to amides, or participate in a variety of other transformations, allowing for the creation of a diverse range of chemical structures.

Conclusion

This compound, a product of the venerable aza-Michael reaction, stands as a testament to the enduring power of fundamental organic chemistry. Its straightforward synthesis, coupled with its versatile chemical handles, ensures its continued relevance as a valuable intermediate for researchers and scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

N,N-Di-(beta-carboethoxyethyl)methylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,N-Di-(beta-carboethoxyethyl)methylamine for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a tertiary amine characterized by a central methylamino group flanked by two carboethoxyethyl chains. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of approximately 231.29 g/mol .[1][2] This structure, which combines a basic nitrogen atom with two ester functional groups, makes it a versatile building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating products. This guide provides a detailed analysis of the factors governing its solubility in various organic solvents, supported by theoretical principles and practical experimental protocols.

Section 1: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] this compound possesses distinct regions of varying polarity, leading to a nuanced solubility profile.

  • The Tertiary Amine Core: The nitrogen atom has a lone pair of electrons, rendering it a Lewis base and a hydrogen bond acceptor.[4] This feature promotes interaction with protic and other polar solvents. With a predicted pKa of around 7.91, it is a weak base that can be protonated in acidic conditions to form a highly polar, water-soluble salt.[1]

  • Dual Ester Groups: The two carboethoxy (-COOEt) groups are significant contributors to the molecule's polarity. The carbonyl oxygen and the ether oxygen atoms can both act as hydrogen bond acceptors, enhancing solubility in polar solvents.

  • Alkyl Framework: The methyl group and the ethyl portions of the ester and side chains constitute the non-polar character of the molecule. These hydrocarbon regions favor interactions with non-polar solvents through van der Waals forces.

A key quantitative metric is the Topological Polar Surface Area (TPSA), which for this molecule is 55.8 Ų.[1] This value suggests moderate polarity, indicating that the molecule will not be exclusively soluble in either highly polar or strictly non-polar solvents but will exhibit miscibility across a range of solvent types.

substance This compound features Molecular Features substance->features amine Tertiary Amine (H-bond acceptor, basic) features->amine esters Two Ester Groups (H-bond acceptors, polar) features->esters alkyl Alkyl Chains (Non-polar) features->alkyl polar_protic High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) amine->polar_protic H-bonding polar_aprotic High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) amine->polar_aprotic Dipole-Dipole acidic High Solubility in Aqueous Acid (forms salt) amine->acidic Protonation esters->polar_protic H-bonding esters->polar_aprotic Dipole-Dipole non_polar Lower Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) alkyl->non_polar van der Waals solubility Predicted Solubility Outcome polar_protic->solubility polar_aprotic->solubility non_polar->solubility acidic->solubility

Caption: Factors influencing the solubility of the target molecule.

Section 2: Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural features and established chemical principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh / MiscibleThe solvent's hydroxyl group can act as a hydrogen bond donor to the amine nitrogen and ester oxygens, leading to strong solvation.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High / MiscibleStrong dipole-dipole interactions between the solvent and the polar functional groups (amine, esters) of the solute facilitate dissolution.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar alkyl chains of the solute interact favorably with these solvents, but the polar functional groups are poorly solvated, limiting overall solubility.[3]
Aqueous WaterLowWhile capable of hydrogen bonding, the molecule's significant non-polar character (11 carbons) limits its solubility in water. Solubility decreases with increasing carbon chain length in amines.[5]
Aqueous Acid 5% Hydrochloric Acid (HCl)HighThe basic tertiary amine is protonated to form an ammonium salt, which is ionic and thus highly soluble in the aqueous medium.[6]
Aqueous Base 5% Sodium Hydroxide (NaOH)Low (with potential for reaction)The molecule lacks acidic protons, so its solubility is not expected to increase. Prolonged exposure to strong bases could lead to hydrolysis of the ester groups.[7]

Section 3: Self-Validating Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Multiple glass vials (e.g., 10 mL) with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology:
  • Preparation: Place a small magnetic stir bar into a series of clean, dry vials.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 5.00 mL) of the chosen solvent into each vial.

  • Temperature Equilibration: Place the vials in the constant temperature bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

  • Incremental Solute Addition:

    • Weigh a small, precisely known amount of this compound (e.g., 50 mg).

    • Add the solute to the first vial. Cap the vial securely and stir vigorously.

    • Observe for complete dissolution. If it dissolves completely, add another known increment of the solute to the same vial.

    • Repeat this process, allowing at least 15-20 minutes of stirring between additions to ensure equilibrium, until a small amount of solid solute remains undissolved. This indicates that the solution is saturated.

  • Equilibration of Saturated Solution: Once saturation is confirmed, allow the suspension to stir for an extended period (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is fully established.

  • Sample Collection & Analysis:

    • Turn off the stirrer and allow the undissolved solid to settle.

    • Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved microparticles.

    • Dispense the filtered, saturated solution into a pre-weighed vial.

    • Determine the mass of the collected solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solute is obtained.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue / Volume of aliquot collected) * 100

start Start prep 1. Add 5.0 mL of Solvent to a Vial start->prep equilibrate 2. Equilibrate Vial at 25°C prep->equilibrate add_solute 3. Add a Weighed Increment of Amine equilibrate->add_solute stir 4. Stir Vigorously for 15-20 Minutes add_solute->stir check Is Solute Fully Dissolved? stir->check check->add_solute Yes saturate 5. Solution is Saturated. Stir for 2-4 Hours check->saturate No sample 6. Collect Supernatant Through Syringe Filter saturate->sample analyze 7. Evaporate Solvent and Weigh Residue sample->analyze calculate 8. Calculate Solubility (g / 100 mL) analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for quantitative solubility determination.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9]

  • Chemical Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[9][10][11] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers can confidently handle this compound and optimize its use in their scientific endeavors.

References

Thermochemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of N,N-Di-(beta-carboethoxyethyl)methylamine

Foreword: Charting the Unknowns in Amine Thermochemistry

To the researchers, scientists, and drug development professionals who navigate the complex landscape of chemical synthesis and process safety, this guide serves as both a map and a compass. The subject of our focus, this compound, is a tertiary amine ester with a molecular structure suggesting its potential utility as a synthetic intermediate. However, a thorough review of the existing scientific literature reveals a critical knowledge gap: a lack of experimentally determined thermochemical data.[1]

Properties such as enthalpy of formation, heat of combustion, and heat capacity are not mere academic data points; they are the bedrock of safe, scalable, and efficient chemical processes. They govern reaction energetics, define safety limits, and inform computational models for reaction design and hazard analysis.

This document, therefore, deviates from a simple presentation of known values. Instead, it provides a comprehensive framework for the systematic determination of these crucial properties. We will blend theoretical estimation with rigorous experimental protocols, offering a self-validating approach to characterizing compounds for which no established data exists. This is a guide not just to the properties of one molecule, but to the process of scientific discovery itself.

Molecular Identity and Predicted Physicochemical Properties

This compound is identified by the CAS number 6315-60-2.[2] Its structure consists of a central methylamine nitrogen atom bonded to two beta-carboethoxyethyl chains. Understanding its basic molecular and physical properties is the first step in any thermochemical investigation. While experimental thermochemical data is sparse, computational models provide valuable initial estimates.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [2]
Canonical SMILES CCOC(=O)CCN(C)CCC(=O)OCC[1]
InChIKey OXZUPKSEIKZASL-UHFFFAOYSA-N[1]
Topological Polar Surface Area 55.8 Ų[2]
Predicted XLogP3-AA 0.6[2]
Predicted pKa 7.91 ± 0.50[2]

These predicted values serve as a preliminary guide but must be confirmed through experimental validation where necessary.

A Dual-Pronged Strategy: Theoretical Estimation and Experimental Validation

In the absence of literature data, our strategy is built on two pillars: initial estimation using computational chemistry and definitive determination through precise experimentation. This dual approach is crucial; theoretical values provide a benchmark for experimental results, and experimental data, in turn, validates and refines the computational models.

The following diagram illustrates this integrated workflow.

G cluster_0 Theoretical Estimation cluster_1 Experimental Determination T1 Define Molecular Structure (C11H21NO4) T2 Select Computational Methods (e.g., DFT, G3, CBS-Q) T1->T2 T3 Perform Ab Initio Calculations T2->T3 T4 Calculate Estimated Properties (ΔfH°, Cp, S°) T3->T4 Validation Validation & Comparison T4->Validation Predicted Values E1 High-Purity Sample Synthesis & Purification E2 Combustion Calorimetry (to find ΔcH°) E1->E2 E3 Differential Scanning Calorimetry (DSC) (to find ΔvapH° & Cp) E1->E3 E4 Data Analysis & Integration E2->E4 E3->E4 E4->Validation Experimental Values FinalData Final, Validated Thermochemical Data Sheet Validation->FinalData

Caption: Integrated workflow for thermochemical characterization.

Pillar 1: Theoretical Estimation of Thermochemical Properties

Before any resource-intensive experimental work, we turn to computational chemistry. Modern ab initio methods can provide reliable estimates for key thermochemical properties.

Causality Behind Method Selection: High-level composite methods like G3 (Gaussian-3) or CBS-Q (Complete Basis Set) are chosen because they are specifically designed to yield high-accuracy thermochemical data (typically within 1-2 kcal/mol) for moderately sized organic molecules.[3] These methods systematically approximate the results of a very high-level calculation by applying a series of corrections, balancing computational cost with accuracy.[3] Isodesmic reactions, where the number and type of chemical bonds are conserved between reactants and products, are employed to leverage cancellation of errors in the calculations, further improving the accuracy of the predicted enthalpy of formation.[3]

Workflow for Theoretical Calculation:

  • Structure Optimization: The 3D geometry of this compound is optimized using a robust method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed using a composite method (e.g., G3B3) on the optimized geometry.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated using a set of isodesmic reactions where the thermochemical data for all other species are well-established.

Pillar 2: Rigorous Experimental Determination

Experimental measurement is the gold standard for thermochemical data. The following protocols are designed to be self-validating through calibration with known standards and meticulous procedure.

Standard Enthalpy of Combustion (ΔcH°)

The heat of combustion is the most critical experimental value, as it directly leads to the calculation of the enthalpy of formation.

Chosen Methodology: Oxygen Bomb Calorimetry This technique is the definitive method for measuring the heat of combustion of solid and liquid organic compounds.[4] A pre-weighed sample is completely combusted in a sealed container (the "bomb") under a high pressure of pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision.

Experimental Protocol: Isoperibol Bomb Calorimetry

  • Calorimeter Calibration: a. Press a pellet of certified benzoic acid (a primary thermochemical standard) of approximately 1 g, weighed to ±0.1 mg. b. Place the pellet in the crucible of the bomb. Attach a platinum fuse wire and a cotton thread to ignite the sample. c. Seal the bomb and charge it with ~30 atm of high-purity oxygen. d. Place the bomb in the calorimeter bucket containing a known mass of purified water. e. Run the combustion sequence, recording the temperature of the water bath before, during, and after combustion until thermal equilibrium is reached. f. Calculate the energy equivalent of the calorimeter (ε_cal) using the known specific energy of combustion of benzoic acid and the corrected temperature rise. Repeat at least five times to ensure reproducibility.

  • Sample Measurement: a. Place a precisely weighed sample (~0.8 g) of this compound into the crucible. As it is a liquid, a gelatin capsule or similar container may be used, with its combustion energy being subtracted later. b. Repeat steps 1b through 1e with the sample. c. After combustion, vent the bomb and collect the liquid contents. Analyze these contents by titration with a standard sodium carbonate solution to quantify the formation of nitric acid from the nitrogen in the sample.

  • Data Correction and Calculation: a. The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. b. Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire and cotton thread. c. The result is converted to the standard enthalpy of combustion (ΔcH°) under standard state conditions (298.15 K and 1 bar).

Enthalpy of Vaporization (ΔvapH°)

To relate the liquid-phase enthalpy of combustion to the gas-phase enthalpy of formation (often used in computational models), the enthalpy of vaporization is required.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is a rapid and reliable technique for measuring thermal transitions.[5] For vaporization, it can be used to measure the heat absorbed by the sample as it evaporates at a constant temperature.

Experimental Protocol: DSC for Enthalpy of Vaporization

  • Instrument Setup: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium and zinc.

  • Sample Preparation: Place a small, precisely weighed amount of the sample (1-5 mg) into a hermetically sealed aluminum pan.[4] Crimp the lid, but pierce it with a pinhole to allow for controlled vaporization.

  • Measurement: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. c. An endothermic peak will be observed corresponding to the vaporization of the liquid.

  • Analysis: Integrate the area of the endotherm peak to determine the total heat absorbed. The enthalpy of vaporization (in J/g) is this value divided by the initial sample mass.

Heat Capacity (Cp)

Heat capacity data is vital for adjusting thermochemical values to different temperatures and for process safety calculations.

Chosen Methodology: Modulated Differential Scanning Calorimetry (MDSC) MDSC improves upon standard DSC by superimposing a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity-related) and non-reversing components, providing a more accurate measurement of Cp.

Experimental Protocol: MDSC for Heat Capacity

  • Calibration: Perform standard temperature and enthalpy calibrations. Additionally, perform a heat capacity calibration using a known standard, such as sapphire.

  • Baseline Run: Run the desired temperature program (e.g., 25 °C to 150 °C at 2 °C/min with a modulation of ±0.5 °C every 60 seconds) with both the sample and reference pans empty to obtain a baseline.

  • Standard Run: Place a sapphire standard in the sample pan and repeat the temperature program.

  • Sample Run: Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program for the third time.

  • Calculation: The instrument software uses the data from these three runs (baseline, standard, and sample) to calculate the specific heat capacity (Cp) of the sample as a function of temperature.[6]

Data Synthesis: Calculating the Enthalpy of Formation

With the standard enthalpy of combustion (ΔcH°) determined, we can now calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. This fundamental principle states that the total enthalpy change for a reaction is independent of the pathway taken.

The combustion reaction for our compound is: C₁₁H₂₁NO₄(l) + 14.25 O₂(g) → 11 CO₂(g) + 10.5 H₂O(l) + 0.5 N₂(g)

The standard enthalpy of formation of the compound can be calculated using the following equation:

ΔfH°(C₁₁H₂₁NO₄) = [11 × ΔfH°(CO₂) + 10.5 × ΔfH°(H₂O)] - ΔcH°(C₁₁H₂₁NO₄)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established, high-precision values.

The following diagram illustrates this application of Hess's Law.

HessLaw Elements Constituent Elements 11 C(s) + 10.5 H2(g) + 0.5 N2(g) + 2 O2(g) Compound This compound (l) + 14.25 O2(g) Elements->Compound  ΔfH°(Compound) = ? (Target Value) Products Combustion Products 11 CO2(g) + 10.5 H2O(l) + 0.5 N2(g) Elements->Products  Σ ΔfH°(Products) (Known Values) Compound->Products  ΔcH°(Compound) (Experimentally Measured)

Caption: Application of Hess's Law to find Enthalpy of Formation.

Final Data Consolidation and Validation

The final step is to consolidate all experimentally determined data and compare it against the initial theoretical estimates.

Thermochemical PropertyTheoretical EstimateExperimental ValueUnits
Std. Enthalpy of Combustion (ΔcH°) CalculatedFrom Bomb CalorimetrykJ/mol
Std. Enthalpy of Formation (ΔfH°) From Ab InitioCalculated via Hess's LawkJ/mol
Std. Enthalpy of Vaporization (ΔvapH°) EstimatedFrom DSCkJ/mol
Liquid Heat Capacity (Cp) EstimatedFrom MDSCJ/(mol·K)

A strong agreement (within ~5-10 kJ/mol for enthalpies) between the theoretical and experimental values provides high confidence in the final data. Discrepancies would prompt a review of both the experimental procedures and the computational models chosen. This cross-validation is the hallmark of a trustworthy and robust thermochemical characterization.

References

Methodological & Application

The Strategic Application of N,N-Di-(β-carboethoxyethyl)methylamine in Heterocyclic Synthesis: A Detailed Protocol for the Preparation of N-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Di-(β-carboethoxyethyl)methylamine, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, is a tertiary amine diester that serves as a pivotal precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its structure is ideally suited for intramolecular condensation reactions, providing a robust platform for constructing cyclic scaffolds of significant pharmaceutical interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into its primary application as a substrate in the Dieckmann condensation for the synthesis of the N-methyl-4-piperidone ring system, a core component in numerous medicinal agents. This document furnishes detailed, step-by-step protocols, explains the mechanistic underpinnings of the experimental choices, and adheres to the highest standards of scientific integrity and safety.

Introduction: The Versatile Precursor

N,N-Di-(β-carboethoxyethyl)methylamine (CAS No. 6315-60-2) is a valuable bifunctional molecule for synthetic organic chemistry.[1][2] The presence of two sterically accessible ethyl ester groups and a central tertiary amine makes it a prime candidate for building complex molecular architectures. The piperidine structural motif, in particular, is a ubiquitous feature in a vast array of natural products and pharmaceutical drugs, exhibiting a wide range of biological activities including analgesic, antihistaminic, and antipsychotic effects.[3][4]

The most prominent and efficient application of N,N-Di-(β-carboethoxyethyl)methylamine is in the synthesis of N-substituted-4-piperidones. These compounds are key intermediates in the production of a multitude of neuropharmacological agents and other bioactive molecules.[3] The synthetic strategy hinges on an intramolecular Dieckmann condensation, a reliable and well-established method for forming five- and six-membered rings.[5] This reaction leverages the diester functionality of the starting material to construct the piperidone ring, which can then be further functionalized.

This guide will provide a detailed, two-part experimental protocol for the synthesis of N-methyl-4-piperidone, a foundational member of this class of compounds, starting from the formation of N,N-Di-(β-carboethoxyethyl)methylamine.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1][2]
CAS Number 6315-60-2[1][2]
Appearance Not specified (likely a liquid)
Boiling Point 373.37°C (rough estimate)[1]
Density 1.0172 g/cm³[1]
pKa (predicted) 7.91 ± 0.50[1]

Overall Synthetic Workflow

The synthesis of N-methyl-4-piperidone from methylamine and ethyl acrylate is a three-stage process that begins with the formation of our topic compound, N,N-Di-(β-carboethoxyethyl)methylamine. This is followed by an intramolecular Dieckmann condensation to form a cyclic β-keto ester, which is then subjected to hydrolysis and decarboxylation to yield the final product.

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Decarboxylation A Methylamine + Ethyl Acrylate B N,N-Di-(β-carboethoxyethyl)methylamine A->B C Cyclic β-Keto Ester Intermediate (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate) B->C  NaOEt D N-Methyl-4-piperidone C->D  HCl, Heat

Caption: Overall workflow for the synthesis of N-methyl-4-piperidone.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of N-methyl-4-piperidone.

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6][7]

  • An emergency eyewash station and safety shower should be readily accessible.[6]

Reagent-Specific:

  • Methylamine: This is a flammable and toxic gas, often supplied as a solution in a solvent like tetrahydrofuran (THF) or water.[5] It is corrosive and can cause severe skin burns and eye damage.[5] Avoid inhalation of vapors.

  • Ethyl Acrylate: A flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin irritation.

  • Sodium Ethoxide (NaOEt): A highly reactive, flammable, and corrosive solid.[6] It reacts violently with water and is a strong base.[6] It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[6] Use non-sparking tools when handling solid sodium ethoxide.[6]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

Part 1: Synthesis of N,N-Di-(β-carboethoxyethyl)methylamine

This initial step involves a double Michael addition of methylamine to two equivalents of ethyl acrylate.

Materials:

  • Ethyl acrylate

  • Methylamine solution (e.g., 6.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a reaction vessel charged with ethyl acrylate, heat to 60-70°C.[5]

  • Slowly add a tetrahydrofuran solution of methylamine. A molar ratio of approximately 1:2.25 to 1:2.75 (methylamine to ethyl acrylate) is recommended.[5]

  • Subject the reaction mixture to microwave irradiation for 30-45 minutes, if available, to accelerate the reaction.[5] Alternatively, stir and reflux the mixture for 1-2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any unreacted starting materials via vacuum distillation to yield crude N,N-Di-(β-carboethoxyethyl)methylamine.[5] The product is often used in the next step without further purification.

Part 2: Synthesis of N-Methyl-4-piperidone via Dieckmann Condensation, Hydrolysis, and Decarboxylation

This part of the protocol details the cyclization of the diester intermediate, followed by the removal of the ester group at the 3-position.

Materials:

  • N,N-Di-(β-carboethoxyethyl)methylamine (from Part 1)

  • Sodium ethoxide (NaOEt) or sodium methoxide

  • Toluene, anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or ethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step A: Dieckmann Condensation

  • Dissolve the crude N,N-Di-(β-carboethoxyethyl)methylamine in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Heat the solution to 50-60°C with stirring.[5]

  • Carefully add sodium ethoxide (or sodium methoxide) in portions. A molar ratio of approximately 1:1.2 to 1:1.4 (diester to base) is suggested.[5]

  • Stir and reflux the reaction mixture for 2-3 hours.[5] The formation of a precipitate (the sodium salt of the β-keto ester) may be observed.

  • After cooling, carefully quench the reaction by adding it to ice-water.

  • Adjust the pH to 5-6 with a dilute acid (e.g., acetic acid or dilute HCl).[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Step B: Hydrolysis and Decarboxylation

  • To the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate, add a concentrated hydrochloric acid solution (e.g., 20-35% HCl).[5][8]

  • Heat the mixture to reflux for 2-3 hours.[5][8] The progress of the decarboxylation can be monitored by the cessation of CO₂ evolution. A simple test with ferric chloride can be used to check for the disappearance of the enolizable β-keto ester; a negative test indicates the completion of the reaction.[8]

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by adding a sodium hydroxide solution until the pH is approximately 10.[5]

  • Extract the aqueous layer multiple times with ethyl ether or dichloromethane.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation. The resulting crude N-methyl-4-piperidone can be purified by vacuum distillation.

Expected Product Characterization

N-Methyl-4-piperidone:

  • Appearance: Clear dark yellow liquid[4]

  • Molecular Formula: C₆H₁₁NO[4]

  • Molecular Weight: 113.16 g/mol [4]

  • Boiling Point: 55–60 °C[4]

  • Density: 0.92–0.98 g/cm³ (at 20°C)[4]

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Dieckmann Condensation Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

G cluster_0 Dieckmann Condensation Mechanism start N,N-Di-(β-carboethoxyethyl)methylamine enolate Enolate Formation start->enolate 1. NaOEt (Base) Deprotonation at α-carbon cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization 2. Nucleophilic attack intermediate Cyclic β-Keto Ester (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate) cyclization->intermediate 3. Elimination of Ethoxide

Caption: Key steps in the Dieckmann condensation mechanism.

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically sodium ethoxide. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. This is followed by the elimination of an ethoxide leaving group to form the cyclic β-keto ester.

Hydrolysis and Decarboxylation Mechanism

The subsequent hydrolysis and decarboxylation occur under acidic conditions and with heating.

G cluster_0 Hydrolysis and Decarboxylation Mechanism start Cyclic β-Keto Ester hydrolysis Ester Hydrolysis start->hydrolysis 1. H₃O⁺, Heat decarboxylation Decarboxylation hydrolysis->decarboxylation 2. Formation of β-Keto Acid and subsequent loss of CO₂ product N-Methyl-4-piperidone decarboxylation->product

References

Applications of N,N-Di-(beta-carboethoxyethyl)methylamine in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N,N-Di-(β-carboethoxyethyl)methylamine in Polymer Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of N,N-Di-(β-carboethoxyethyl)methylamine in the field of polymer chemistry. While not a commonplace reagent, its unique trifunctional structure—a central tertiary amine flanked by two reactive carboethoxyethyl arms—renders it a highly valuable molecule for creating advanced polymeric materials. This guide will delve into its synthesis, its role as a catalyst, its utility as a building block for functional polymers, and its potential as a precursor for novel monomers.

Introduction to N,N-Di-(β-carboethoxyethyl)methylamine

N,N-Di-(β-carboethoxyethyl)methylamine, with the chemical formula C₁₁H₂₁NO₄, is a tertiary amine characterized by two ethyl ester functionalities.[1][2] Its structure is the result of a double aza-Michael addition of methylamine to ethyl acrylate.[3] This configuration provides three distinct points of chemical reactivity:

  • The Tertiary Amine: The lone pair of electrons on the nitrogen atom allows it to function as a potent nucleophilic or basic catalyst. It can also be quaternized to introduce a permanent positive charge, a feature highly sought after in biomedical applications.[4][5]

  • The Ester Groups: The two carboethoxy groups can undergo hydrolysis, transesterification, or amidation, enabling the molecule to be covalently incorporated into polymer chains as a chain extender, crosslinker, or functional monomer.[6]

This guide will explore how these functional groups can be strategically exploited in various polymerization and polymer modification schemes.

Synthesis of N,N-Di-(β-carboethoxyethyl)methylamine

The synthesis of the title compound is a straightforward and efficient process based on the aza-Michael addition reaction.[7] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[8][9]

Experimental Protocol: Synthesis via Aza-Michael Addition

Objective: To synthesize N,N-Di-(β-carboethoxyethyl)methylamine from methylamine and ethyl acrylate.

Materials:

  • Methylamine (40% solution in water)

  • Ethyl acrylate (inhibitor-free)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol (optional, as solvent)[7]

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a 250 mL round-bottom flask with a 40% aqueous solution of methylamine. Place the flask in an ice bath to cool.

  • Add ethyl acrylate dropwise to the stirred methylamine solution over a period of 1-2 hours. A mild exothermic reaction is expected; maintain the temperature below 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the completion of the double addition.[10]

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude product can be purified by vacuum distillation to yield N,N-Di-(β-carboethoxyethyl)methylamine as a clear liquid.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of N,N-Di-(β-carboethoxyethyl)methylamine reagents Methylamine + Ethyl Acrylate reaction Aza-Michael Addition (Room Temp, Overnight) reagents->reaction 1. React extraction Workup: Diethyl Ether Extraction reaction->extraction 2. Extract drying Drying over K₂CO₃ extraction->drying 3. Dry purification Purification: Vacuum Distillation drying->purification 4. Purify product Final Product purification->product

Caption: Workflow for the synthesis of the title compound.

Application I: Catalyst in Thermoset Formulations

The tertiary amine moiety makes N,N-Di-(β-carboethoxyethyl)methylamine an effective catalyst in several polymerization systems, particularly for polyurethanes and epoxy resins.

3.A. Catalyst for Polyurethane Foams

In polyurethane chemistry, tertiary amines are crucial catalysts that accelerate both the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water).[11][12] The balance between these two reactions dictates the final properties of the foam.[13] N,N-Di-(β-carboethoxyethyl)methylamine can act as a potent gelling catalyst.[13]

Protocol: Formulation of a Catalyzed Polyurethane Foam

Objective: To prepare a rigid polyurethane foam using N,N-Di-(β-carboethoxyethyl)methylamine as a catalyst.

Materials:

  • Polymeric MDI (pMDI), e.g., PAPI 27

  • Sucrose-based polyether polyol

  • N,N-Di-(β-carboethoxyethyl)methylamine (Catalyst)

  • Silicone surfactant

  • Water (Blowing agent)

Procedure:

  • In a disposable cup, accurately weigh and pre-mix the polyol, water, silicone surfactant, and the N,N-Di-(β-carboethoxyethyl)methylamine catalyst.

  • Stir the mixture vigorously for 30 seconds until homogeneous.

  • Add the pre-weighed pMDI to the mixture and stir at high speed (e.g., 2000 rpm) for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to rise and cure.

  • Record key reaction times: cream time, gel time, and tack-free time.

ComponentFunctionParts by Weight
Polyether PolyolBackbone100
Polymeric MDICrosslinker120 (approx.)
WaterBlowing Agent2.0
Silicone SurfactantCell Stabilizer1.5
N,N-Di-(...)-methylamine Catalyst 0.5 - 2.0

Diagram: Catalytic Mechanism in Urethane Formation

Catalyst N,N-Di-(...)-methylamine (Tertiary Amine) Isocyanate R-N=C=O Isocyanate Catalyst->Isocyanate Activates ActivatedComplex Activated Complex [Catalyst···Isocyanate] Isocyanate->ActivatedComplex Polyol R'-OH Polyol Urethane Urethane Linkage Polyol->Urethane ActivatedComplex->Polyol + Polyol Urethane->Catalyst Regenerated

Caption: Tertiary amine catalysis of the isocyanate-polyol reaction.

3.B. Curing Accelerator for Epoxy Resins

Tertiary amines are non-reactive accelerators in epoxy systems cured with primary or secondary amines.[14] They do not become part of the polymer backbone but facilitate the nucleophilic attack of the curing agent on the epoxy ring, significantly reducing curing times.[15][16][17]

Protocol: Accelerated Curing of an Epoxy Resin

Objective: To demonstrate the accelerating effect of N,N-Di-(β-carboethoxyethyl)methylamine on the curing of an epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Aliphatic diamine curing agent (e.g., triethylenetetramine, TETA)

  • N,N-Di-(β-carboethoxyethyl)methylamine (Accelerator)

Procedure:

  • Prepare two formulations as described in the table below.

  • For Formulation B, first mix the accelerator into the epoxy resin until homogeneous.

  • Add the stoichiometric amount of TETA to each formulation and mix thoroughly for 2 minutes.

  • Monitor the time it takes for each mixture to solidify (gel time) at room temperature. A significant reduction in gel time is expected for Formulation B.

ComponentFormulation A (Control)Formulation B (Accelerated)
DGEBA Resin100 g100 g
TETA Curing Agent13 g13 g
Accelerator 0 g 2 g

Application II: Building Block for Functional Polymers

The dual ester functionalities allow N,N-Di-(β-carboethoxyethyl)methylamine to be incorporated into polymer chains, introducing a tertiary amine group as a pendant functionality.

4.A. Chain Extender for Condensation Polymers

Chain extenders are small molecules that link shorter polymer chains to increase the overall molecular weight, which enhances mechanical properties.[6][18] N,N-Di-(β-carboethoxyethyl)methylamine can act as a chain extender for hydroxyl- or amine-terminated polymers via transesterification or amidation reactions, respectively.[6][19]

Protocol: Chain Extension of Poly(ethylene terephthalate) (PET)

Objective: To increase the molecular weight of recycled or low-grade PET via reactive extrusion.

Procedure:

  • Thoroughly dry the PET pellets to prevent hydrolytic degradation.

  • Create a physical blend of the PET pellets with 0.5-1.5% by weight of N,N-Di-(β-carboethoxyethyl)methylamine.

  • Feed the blend into a twin-screw extruder with a temperature profile suitable for PET processing (e.g., 260-280°C).

  • The high temperature and mixing in the extruder will promote the transesterification reaction between the PET's hydroxyl end-groups and the extender's ester groups.

  • Collect the extruded strands, cool, and pelletize.

  • Characterize the increase in molecular weight by measuring the intrinsic viscosity or using Gel Permeation Chromatography (GPC).

4.B. Monomer for pH-Responsive and Cationic Polymers

Polymers containing tertiary amine groups are known to be "smart" materials, as they exhibit pH-responsiveness.[4] In acidic environments, the tertiary amine becomes protonated, leading to a change in polymer solubility or conformation, a property widely used in drug delivery systems.[4] Furthermore, the amine can be quaternized to create a permanently cationic polymer, useful for gene delivery or antimicrobial surfaces.

Protocol: Synthesis and Quaternization

Objective: To synthesize a polyester containing pendant tertiary amines and convert it into a cationic polymer.

Part 1: Synthesis

  • Hydrolyze N,N-Di-(β-carboethoxyethyl)methylamine to its diacid form, N,N-Bis(2-carboxyethyl)methylamine (see Section 5).

  • In a reaction vessel equipped for polycondensation, combine the synthesized diacid, a diol (e.g., 1,4-butanediol), and an esterification catalyst (e.g., titanium(IV) isopropoxide).

  • Heat the mixture under a nitrogen atmosphere to drive the polymerization, removing water as a byproduct.

Part 2: Quaternization

  • Dissolve the resulting polyester in a suitable solvent (e.g., DMF).

  • Add an alkylating agent, such as methyl iodide or ethyl bromide, in excess.

  • Heat the mixture gently (e.g., 40-60°C) and stir for 24 hours.

  • The quaternized polymer can be precipitated in a non-solvent like diethyl ether, filtered, and dried. The resulting material will be a cationic polyelectrolyte.

Application III: Precursor for Advanced Monomers

The ester groups of N,N-Di-(β-carboethoxyethyl)methylamine can be easily hydrolyzed under basic conditions to yield N,N-Bis(2-carboxyethyl)methylamine.[20] This diacid-tertiary amine molecule is a valuable monomer for synthesizing functional polyamides and polyesters with tertiary amines integrated directly into the polymer backbone.[21][22]

Protocol: Hydrolysis to N,N-Bis(2-carboxyethyl)methylamine

Objective: To convert the diester into a diacid monomer.

Materials:

  • N,N-Di-(β-carboethoxyethyl)methylamine

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

Procedure:

  • Dissolve the diester in an excess of 2 M NaOH solution.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by adding HCl until the pH is approximately 7.

  • The product, N,N-Bis(2-carboxyethyl)methylamine, can be isolated by crystallization or by evaporating the water under reduced pressure.

Diagram: Hydrolysis and Subsequent Polymerization

start N,N-Di-(β-carboethoxyethyl)methylamine (Diester) hydrolysis Base Hydrolysis (NaOH, Reflux) start->hydrolysis diacid N,N-Bis(2-carboxyethyl)methylamine (Diacid Monomer) hydrolysis->diacid polycondensation Polycondensation (with Diamine) diacid->polycondensation polyamide Functional Polyamide (with pendant tertiary amine) polycondensation->polyamide

Caption: Pathway from diester to functional polyamide.

References

Application Notes & Protocols: N,N-Di-(β-carboethoxyethyl)methylamine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Di-(β-carboethoxyethyl)methylamine, also known as Diethyl 3,3'-(methylazanediyl)dipropanoate, is a pivotal building block in modern organic synthesis, particularly for constructing heterocyclic scaffolds of significant medicinal interest.[1][2] Its unique structure, featuring a central tertiary amine flanked by two β-carboethoxyethyl chains, renders it an ideal precursor for intramolecular cyclization reactions. This guide provides an in-depth exploration of its synthetic utility, focusing on the renowned Dieckmann condensation to forge the tropane core. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols, and discuss the broader implications for drug discovery and development.

Introduction: The Strategic Advantage of N,N-Di-(β-carboethoxyethyl)methylamine

The pursuit of novel chemical entities with therapeutic potential often relies on the strategic use of versatile molecular building blocks.[3][4] N,N-Di-(β-carboethoxyethyl)methylamine (CAS No. 6315-60-2) has emerged as a compound of interest due to its predisposition to form bicyclic systems.[5] The symmetrical arrangement of its ester functionalities allows for efficient intramolecular reactions, most notably the Dieckmann condensation, which is a powerful method for creating 5- and 6-membered rings.[6][7] This application note will illuminate the practical application of this reagent, providing researchers with the necessary protocols to leverage its synthetic potential.

Physicochemical Properties

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C11H21NO4[5][8]
Molecular Weight 231.29 g/mol [5]
CAS Number 6315-60-2[5]
Appearance Liquid[9]
Boiling Point Not available
Melting Point Not available
Synonyms Diethyl 3,3'-(methylazanediyl)dipropanoate, N,N-Di-(beta-carboethoxyethyl)MethanaMine[5]

Core Application: Dieckmann Condensation for Tropinone Synthesis

The most prominent application of N,N-Di-(β-carboethoxyethyl)methylamine is in the synthesis of tropinone and its derivatives. Tropinone is the core structure of a class of alkaloids known as tropanes, which includes biologically active compounds like cocaine and atropine.[10][11] The classic Robinson-Schöpf synthesis of tropinone is a landmark in biomimetic synthesis, and modern approaches often utilize intramolecular cyclizations of precursors like N,N-Di-(β-carboethoxyethyl)methylamine.[11]

Mechanistic Rationale

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, where a diester undergoes base-catalyzed cyclization to form a β-keto ester.[6][7][12] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.

  • Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup step is required to protonate the enolate and afford the neutral product.

G cluster_0 Dieckmann Condensation Workflow A N,N-Di-(β-carboethoxyethyl)methylamine B Addition of Strong Base (e.g., NaOEt) A->B Step 1 C Enolate Formation at α-carbon B->C Step 2 D Intramolecular Nucleophilic Attack C->D Step 3 E Formation of Cyclic Intermediate D->E Step 4 F Elimination of Ethoxide E->F Step 5 G Formation of Cyclic β-Keto Ester F->G Step 6 H Acidic Workup G->H Step 7 I Tropinone Analog H->I Step 8

Caption: Workflow for Tropinone Analog Synthesis.

Detailed Experimental Protocol

Objective: To synthesize a tropinone analog via Dieckmann condensation of N,N-Di-(β-carboethoxyethyl)methylamine.

Materials:

  • N,N-Di-(β-carboethoxyethyl)methylamine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous toluene

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.1 eq.) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

  • Addition of Starting Material: Slowly add a solution of N,N-Di-(β-carboethoxyethyl)methylamine (1.0 eq.) in anhydrous toluene to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester and subsequent decarboxylation.

    • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude tropinone analog.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The formation of the β-keto ester intermediate and the final tropinone analog can be monitored by the appearance of characteristic carbonyl peaks in the IR spectrum and the expected signals in the 1H and 13C NMR spectra.

Further Synthetic Utility: Modifications of the Tertiary Amine

The tertiary amine in N,N-Di-(β-carboethoxyethyl)methylamine offers another site for synthetic modification, allowing for the introduction of diverse functionalities.

N-Oxide Formation and Quaternization

The lone pair of electrons on the nitrogen atom can be targeted by electrophiles. For instance, treatment with oxidizing agents like hydrogen peroxide can lead to the corresponding N-oxide, a useful intermediate in its own right.[13] Alkylating agents, such as methyl iodide, can be used to form the quaternary ammonium salt.[14] These modifications can alter the steric and electronic properties of the molecule, opening up new avenues for derivatization.

G cluster_1 Tertiary Amine Modifications A N,N-Di-(β-carboethoxyethyl)methylamine B Oxidation (e.g., H₂O₂) A->B D Alkylation (e.g., CH₃I) A->D C N-Oxide Derivative B->C E Quaternary Ammonium Salt D->E

Caption: Pathways for Modifying the Tertiary Amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N,N-Di-(β-carboethoxyethyl)methylamine and the reagents used in its transformations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[15][16]

  • Handling of Sodium Metal: Sodium is highly reactive with water and moisture. It should be handled under an inert atmosphere and quenched with extreme care.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

N,N-Di-(β-carboethoxyethyl)methylamine stands out as a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its application in the Dieckmann condensation provides a reliable and efficient route to the tropane skeleton, a privileged scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable molecule in their quest for novel and impactful chemical entities.

References

Application Note & Protocols: A Guide to the Synthesis of Piperidine Scaffolds from N,N-Di-(β-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of functionalized piperidine derivatives, utilizing N,N-Di-(β-carboethoxyethyl)methylamine as a versatile and accessible starting material. The central transformation detailed is the intramolecular Dieckmann condensation, a robust method for constructing the 1-methyl-4-piperidone core structure. Subsequent protocols outline key derivatization pathways, including hydrolysis/decarboxylation, reduction, and reductive amination, which open avenues to a wide array of pharmacologically relevant scaffolds. The causality behind experimental choices, detailed step-by-step protocols, and illustrative diagrams are provided to ensure scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of N,N-Di-(β-carboethoxyethyl)methylamine

N,N-Di-(β-carboethoxyethyl)methylamine is a symmetrical diester that serves as a pivotal acyclic precursor for the synthesis of heterocyclic compounds. Its structure is primed for intramolecular cyclization, making it an ideal and cost-effective starting point for building the 1-methylpiperidine framework. This framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent analgesics and neurological drugs.[1][2][3]

The synthesis of the starting material itself is straightforward, typically achieved through a double Michael addition of methylamine to ethyl acrylate, rendering it readily accessible for laboratory-scale and large-scale production.[1] This guide focuses on the primary and most powerful application of this diester: its conversion into a cyclic β-keto ester, which acts as a versatile branching point for extensive chemical modification.

Core Synthesis: The Dieckmann Condensation for Piperidone Ring Formation

The cornerstone of this synthetic strategy is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[4][5] This reaction is exceptionally well-suited for forming stable five- and six-membered rings.[6][7][8] In the case of N,N-Di-(β-carboethoxyethyl)methylamine, it facilitates the formation of a six-membered piperidone ring, a key synthetic intermediate.[9]

Principle and Mechanism

The reaction is catalyzed by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of one of the ester groups to generate a nucleophilic enolate.[10][11] This enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an alkoxide leaving group, yields the cyclic β-keto ester product, 1-methyl-4-oxopiperidine-3-carboxylic acid ethyl ester.[4][6][12] The reaction is driven to completion by the final deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the product.[7]

Dieckmann_Condensation Figure 1: Mechanism of the Dieckmann Condensation Start N,N-Di-(β-carboethoxyethyl)methylamine Enolate Enolate Intermediate Start->Enolate α-Deprotonation Base Base (e.g., NaOEt) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Cyclization Cyclization Intramolecular Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination Elimination Elimination of Ethoxide (-OEt) Final_Product 1-methyl-4-oxopiperidine- 3-carboxylic acid ethyl ester Product_Enolate->Final_Product Protonation Acid_Workup Acidic Workup (H3O+)

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate
  • Materials:

    • N,N-Di-(β-carboethoxyethyl)methylamine (1.0 eq)

    • Sodium ethoxide (NaOEt) or 60% Sodium Hydride (NaH) in mineral oil (1.1 eq)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert atmosphere (Argon or Nitrogen).

    • Reagent Addition: Suspend sodium ethoxide (1.1 eq) in anhydrous toluene. To this suspension, add a solution of N,N-Di-(β-carboethoxyethyl)methylamine (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. The addition is exothermic and may require an ice bath to maintain control.[1]

    • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]

    • Workup: Cool the mixture to room temperature and then carefully quench by pouring it over crushed ice. Acidify the aqueous layer to pH ~5-6 with 1 M HCl.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude β-keto ester.

    • Purification: The product can often be used in the next step without further purification. If necessary, purify by vacuum distillation or flash column chromatography.

Data Summary
ParameterConditionRationale & Notes
Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)A strong, non-nucleophilic base is required to generate the enolate. NaH provides an irreversible deprotonation.[6][10]
Solvent Toluene, THF, BenzeneAnhydrous, non-protic solvents are essential to prevent quenching of the base and enolate. Toluene is often chosen for its high boiling point.[10]
Temperature RefluxThermal energy is required to overcome the activation energy of the cyclization.
Typical Yield 55-75%Yields are generally good for the formation of stable six-membered rings.[1]

Key Derivatization Pathways

The synthesized β-keto ester is a versatile intermediate. The following protocols detail its transformation into foundational piperidine derivatives.

Pathway A: Hydrolysis & Decarboxylation to 1-methyl-4-piperidone

A widely used transformation is the removal of the carboethoxy group to yield the parent ketone, 1-methyl-4-piperidone, a crucial building block for many pharmaceutical agents.[2][9]

  • Principle: The process involves two stages. First, the ethyl ester is hydrolyzed to a carboxylic acid under acidic conditions (saponification). The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon continued heating to yield the final ketone product.[1]

Decarboxylation_Workflow Figure 2: Workflow for 1-methyl-4-piperidone Synthesis Start Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate Step1 Acid Hydrolysis (e.g., HCl, Reflux) Start->Step1 Intermediate Intermediate β-Keto Acid (Unstable) Step1->Intermediate Step2 Decarboxylation (Heat) Intermediate->Step2 Product 1-methyl-4-piperidone Step2->Product

Caption: Figure 2: Workflow for 1-methyl-4-piperidone Synthesis.

  • Protocol:

    • Place the crude ethyl 1-methyl-4-oxopiperidine-3-carboxylate into a round-bottom flask.

    • Add a 4-5 M solution of hydrochloric acid (HCl).

    • Heat the mixture to reflux and maintain for 8-12 hours until CO₂ evolution ceases.

    • Cool the reaction mixture and carefully neutralize to a basic pH (>10) with a strong base like 50% NaOH solution, keeping the flask in an ice bath.

    • Extract the aqueous layer thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain pure 1-methyl-4-piperidone.[1]

Pathway B: Reduction to 1-methylpiperidin-4-ol

The ketone functionality of 1-methyl-4-piperidone can be easily reduced to a secondary alcohol, providing access to 4-hydroxypiperidine derivatives.

  • Principle: Hydride reducing agents, most commonly sodium borohydride (NaBH₄), are used for this transformation. NaBH₄ is a mild and selective reagent for reducing ketones in the presence of other functional groups like amines. The hydride ion attacks the electrophilic carbonyl carbon, and a subsequent workup protonates the resulting alkoxide.

  • Protocol:

    • Dissolve 1-methyl-4-piperidone (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the product from the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield 1-methylpiperidin-4-ol.

Pathway C: Reductive Amination to 4-Amino-1-methylpiperidine Derivatives

Reductive amination is a powerful method for installing nitrogen-based substituents at the 4-position, creating a diverse library of compounds from a single ketone precursor.[13]

  • Principle: The reaction proceeds in two stages. First, the ketone reacts with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ by a hydride reagent that is stable under mildly acidic conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[2][13] The mild acidity required for iminium ion formation is compatible with these specific reducing agents.

Reductive_Amination Figure 3: Reductive Amination Pathway Ketone 1-methyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium Amine Primary Amine (R-NH2) Product 4-(Alkylamino)-1- methylpiperidine Iminium->Product Hydride Reduction Reducer Reducing Agent (e.g., NaBH3CN)

Caption: Figure 3: Reductive Amination Pathway.

  • General Protocol:

    • To a solution of 1-methyl-4-piperidone (1.0 eq) and a primary amine (1.1 eq) in a solvent like methanol or dichloroethane, add a small amount of acetic acid to maintain a pH of ~5-6.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

    • Continue stirring at room temperature overnight.

    • Quench the reaction with a saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product using flash column chromatography or crystallization.

Conclusion

N,N-Di-(β-carboethoxyethyl)methylamine is a highly effective and economical precursor for the synthesis of the 1-methyl-4-piperidone core structure via the Dieckmann condensation. The resulting cyclic β-keto ester and its decarboxylated ketone derivative are powerful intermediates, providing access to a vast chemical space of substituted piperidines through well-established synthetic transformations. The protocols outlined in this guide offer reliable and reproducible methods for researchers engaged in drug discovery and the development of novel chemical entities.

References

Application Note: A Practical Guide to the Synthesis of High-Performance Amphoteric Surfactants from N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis of dicarboxylate betaine surfactants, a class of high-performance amphoteric surfactants, using N,N-Di-(beta-carboethoxyethyl)methylamine as a versatile starting material. We delve into the core chemical principles, present validated, step-by-step synthesis and characterization protocols, and discuss the causality behind experimental choices. This document is intended for researchers, chemists, and formulation scientists in the fields of materials science, specialty chemicals, and drug development who require a practical, in-depth understanding of surfactant synthesis.

Introduction: The Strategic Advantage of this compound

This compound is a tertiary amine distinguished by the presence of two carboethoxyethyl arms.[1][2] This unique structure makes it an ideal precursor for a specific class of amphoteric (zwitterionic) surfactants: dicarboxylate betaines. Amphoteric surfactants are valued for their mildness, excellent resistance to hard water, stability over a wide pH range, and compatibility with all other types of surfactants.[3][4]

The synthetic strategy hinges on two key transformations of the precursor molecule:

  • Quaternization of the tertiary nitrogen atom to introduce a hydrophobic alkyl chain and create a permanent cationic center.

  • Hydrolysis of the terminal ester groups to form carboxylates, creating the anionic centers.

This dual functionality allows for the creation of surfactants where the hydrophobic tail and the hydrophilic headgroup can be precisely controlled, enabling the rational design of molecules for specific applications such as personal care products, specialty industrial cleaners, and pharmaceutical formulations.[3]

Foundational Chemical Principles

The synthesis is a two-step process that leverages fundamental organic reactions. Understanding the mechanism and critical parameters of each step is essential for achieving high yield and purity.

Step 1: Quaternization of the Tertiary Amine

The first step involves the reaction of this compound with a long-chain alkyl halide (e.g., 1-bromododecane) to form a quaternary ammonium salt. This is a classic SN2 reaction where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.

  • Mechanism: The lone pair of electrons on the tertiary amine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion and forming a new C-N bond. This results in a positively charged quaternary ammonium cation with the halide as the counter-ion.

  • Causality of Experimental Choices:

    • Alkyl Halide: The length of the alkyl chain (R-group) dictates the hydrophobicity of the final surfactant. Common choices include C8 to C18 chains. The reactivity of the halide follows the order I > Br > Cl. Alkyl bromides offer a good balance of reactivity and cost.

    • Solvent: While the reaction can be run in polar aprotic solvents like acetonitrile or DMF, a solvent-free (neat) approach is often preferred for economic and environmental reasons, especially when using a liquid alkyl halide.[5]

    • Temperature: Moderate heating (e.g., 70-100°C) is typically required to accelerate the reaction rate. The temperature should be controlled to prevent side reactions or degradation.

Step 2: Saponification (Base-Catalyzed Hydrolysis)

The second step is the hydrolysis of the two ester groups in the quaternized intermediate to form sodium carboxylates. This is achieved through saponification, a classic base-catalyzed hydrolysis reaction.[6]

  • Mechanism: The hydroxide ion (OH⁻) from a base like sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. The ethoxide is subsequently protonated by the newly formed carboxylic acid (or water) to form ethanol. Using at least two equivalents of base drives the reaction to completion, resulting in the disodium salt of the dicarboxylic acid.

  • Causality of Experimental Choices:

    • Base: Sodium hydroxide (NaOH) is the most common and cost-effective base for saponification. A slight excess is used to ensure complete hydrolysis of both ester groups.

    • Solvent: A mixture of water and a co-solvent like ethanol is often used. Ethanol helps to solubilize the organic quaternary ammonium intermediate, while water dissolves the NaOH and facilitates the hydrolysis.

    • Monitoring: The reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or FT-IR spectroscopy to track the disappearance of the ester starting material.

Synthesis and Characterization Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Alkyl halides and dimethyl sulfate are hazardous and should be handled with extreme care.[5]

Physicochemical Properties of Starting Material
PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1]
Appearance LiquidN/A
pKa (Predicted) 7.91 ± 0.50[1]
Protocol 1: Synthesis of N-Dodecyl-N-methyl-N,N-di-(carboxyethyl)ammonium Betaine

This protocol details the synthesis using 1-bromododecane as the hydrophobe source.

G cluster_0 Step A: Quaternization Workflow start Charge Reactor: 1. This compound 2. 1-Bromododecane heat Heat to 80-90°C with stirring start->heat react Maintain temperature for 12-24 hours heat->react monitor Monitor reaction (e.g., TLC, Amine Number) react->monitor product_A Intermediate Product: Quaternary Ammonium Ester Salt (Viscous Liquid) monitor->product_A G cluster_1 Step B: Saponification Workflow start_B Dissolve Intermediate in Ethanol/Water add_base Add NaOH solution (>2.2 equivalents) start_B->add_base reflux Heat to reflux (approx. 80°C) for 4-6 hours add_base->reflux neutralize Cool and neutralize with HCl to isoelectric point (pH ~4-5) reflux->neutralize isolate Isolate precipitated product by filtration neutralize->isolate dry Wash with cold water and dry under vacuum isolate->dry product_B Final Product: Amphoteric Betaine Surfactant (White Solid) dry->product_B

References

Catalytic Applications of N,N-Di-(beta-carboethoxyethyl)methylamine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented catalytic applications for N,N-Di-(beta-carboethoxyethyl)methylamine. Despite its structural features suggesting potential as a base catalyst, there are no specific, detailed protocols or mechanistic studies available in the public domain that describe its use in this capacity for reactions such as the Michael addition or Knoevenagel condensation.

This compound, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, possesses a tertiary amine functional group, which can exhibit basic properties, and two beta-ester functionalities. In theory, the lone pair of electrons on the nitrogen atom could function as a Brønsted-Lowry base to deprotonate acidic methylene compounds, initiating a variety of carbon-carbon bond-forming reactions.

Hypothetical Catalytic Cycles

While no experimental data for this compound exists, we can postulate its potential role in two common base-catalyzed reactions based on the general mechanisms of similar amine catalysts.

Potential Role in Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone, catalyzed by a base. The reaction proceeds through a nucleophilic addition followed by a dehydration step.

Hypothetical Knoevenagel Condensation Workflow

Caption: Hypothetical workflow for a Knoevenagel condensation catalyzed by this compound.

Potential Role in Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). A basic catalyst is often employed to generate the nucleophilic enolate from the Michael donor.

Hypothetical Michael Addition Mechanism

G Catalyst This compound Enolate Enolate/Nitronate Ion Catalyst->Enolate Deprotonation Donor Michael Donor (e.g., Nitroalkane) Adduct Michael Adduct Enolate->Adduct 1,4-Addition Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) ProtonatedCatalyst Protonated Catalyst Adduct->ProtonatedCatalyst Protonation ProtonatedCatalyst->Catalyst Regeneration

Caption: Postulated mechanism for a Michael addition catalyzed by this compound.

Conclusion for Researchers and Drug Development Professionals

The absence of empirical data for the catalytic use of this compound presents both a challenge and an opportunity. For researchers in catalyst development, this compound represents a novel, unexplored candidate. Its unique structure with a tertiary amine embedded between two ester groups may offer interesting reactivity or selectivity profiles compared to more conventional amine catalysts.

For drug development professionals seeking to optimize synthetic routes, the lack of established protocols means that significant process development would be required to utilize this compound as a catalyst. At present, relying on well-documented and commercially available catalysts for which detailed application notes and protocols exist would be a more time- and resource-efficient approach.

Future research could focus on systematically evaluating the basicity and catalytic activity of this compound in a range of base-catalyzed reactions. Such studies would be necessary to determine if this compound offers any advantages in terms of yield, selectivity, or reaction conditions over existing catalytic systems. Until such data becomes available, its application in catalysis remains purely speculative.

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N-Di-(β-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Di-(β-carboethoxyethyl)methylamine. The protocol is centered around the double aza-Michael addition of methylamine to ethyl acrylate, a robust and efficient method for constructing the target tertiary amine diester. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, characterization data, and critical safety considerations. By explaining the causality behind experimental choices, this document aims to equip scientists with the necessary knowledge for a successful and safe synthesis.

Introduction and Scientific Background

N,N-Di-(β-carboethoxyethyl)methylamine, CAS No. 6315-60-2, is a tertiary amine featuring two carboethoxyethyl arms attached to a central methyl-substituted nitrogen atom.[1] Its structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for more complex molecules, including ligands and pharmacologically active compounds.

The synthesis described herein employs the aza-Michael reaction, a cornerstone of C-N bond formation in organic chemistry.[2] This reaction involves the 1,4-conjugate addition of a nitrogen-based nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[3] The reaction proceeds in two sequential additions, where the primary amine first adds to one molecule of ethyl acrylate to form a secondary amine intermediate, which then rapidly undergoes a second Michael addition to yield the desired tertiary amine product. The reaction is typically exothermic and can often be performed without a catalyst, representing a simple and atom-economical synthetic route.[4]

Mechanistic Pathway and Experimental Rationale

The core of this synthesis is the double conjugate addition of methylamine to the electron-deficient alkene of ethyl acrylate.

Reaction Scheme:

G cluster_product Product Methylamine Methylamine (CH₃NH₂) Intermediate Mono-adduct Intermediate Methylamine->Intermediate Michael Addition EthylAcrylate Ethyl Acrylate (2 equiv.) Product N,N-Di-(β-carboethoxyethyl)methylamine Intermediate->Product Second Michael Addition

Caption: Overall reaction scheme for the synthesis.

Causality Behind Experimental Choices:

  • Nucleophile: Methylamine is a potent nucleophile. Using it as an aqueous or alcoholic solution provides a convenient and measurable form while helping to manage the reaction's exothermicity.

  • Michael Acceptor: Ethyl acrylate is a highly reactive Michael acceptor. Its electrophilic β-carbon is susceptible to nucleophilic attack. However, this reactivity also makes it prone to anionic polymerization, a significant potential side reaction.[5]

  • Stoichiometry: A molar ratio of at least 2:1 of ethyl acrylate to methylamine is required to ensure the reaction proceeds to the desired dialkylated product. A slight excess of ethyl acrylate can be used to drive the reaction to completion.

  • Temperature Control: The Michael addition of amines is highly exothermic. The initial dropwise addition of ethyl acrylate is performed in an ice bath (0-5 °C) to dissipate heat effectively. This is the single most critical parameter to prevent runaway polymerization of the ethyl acrylate, which can be vigorous and difficult to control.

  • Solvent-Free vs. Solvent-Based: While the reaction can be performed neat (solvent-free), using a protic solvent like ethanol can help moderate the reaction rate and temperature.[4] For this protocol, a solvent-free approach is detailed, which simplifies workup and improves process efficiency.

Safety and Handling

Mandatory Safety Precautions: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[6][7] An emergency safety shower and eyewash station must be readily accessible.[8]

  • Methylamine (40% in H₂O): Corrosive, flammable, and toxic upon inhalation. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethyl Acrylate: Highly flammable liquid and vapor. It is a lachrymator (induces tearing), a skin and respiratory irritant, and may cause an allergic skin reaction.[7][8] Vapors are heavier than air and may travel to an ignition source.[8] It is stabilized with an inhibitor (like hydroquinone monomethyl ether) to prevent polymerization during storage, but this can be overcome by heat or contaminants.

Detailed Experimental Protocol

This protocol outlines the synthesis of N,N-Di-(β-carboethoxyethyl)methylamine on a 0.1 molar scale.

Materials & Equipment:

Reagent/MaterialMolar Mass ( g/mol )Amount (moles)Volume/MassCAS No.
Methylamine (40 wt.% in H₂O)31.060.107.77 g (8.6 mL)74-89-5
Ethyl Acrylate (≥99%, stabilized)100.120.2222.03 g (24.0 mL)140-88-5
  • Glassware: 100 mL three-necked round-bottom flask, magnetic stirrer, 50 mL pressure-equalizing dropping funnel, reflux condenser with a drying tube (CaCl₂), thermometer.

  • Equipment: Magnetic stir plate, ice-water bath, rotary evaporator, vacuum pump, distillation apparatus.

Experimental Workflow Diagram:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Assemble 3-neck flask with stirrer, dropping funnel, and condenser. B Charge flask with 40% methylamine solution. A->B C Cool flask to 0-5 °C in an ice bath. B->C D Add ethyl acrylate dropwise over 45-60 min, keeping T < 10 °C. C->D E Remove ice bath and stir at room temperature for 12-16 hours. D->E F Transfer mixture to a separatory funnel. E->F G Separate organic layer from aqueous layer. F->G H Dry organic layer over anhydrous Na₂SO₄. G->H I Filter and concentrate via rotary evaporator. H->I J Purify by vacuum distillation to yield final product. I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the 100 mL three-necked round-bottom flask on a magnetic stir plate. Equip it with a magnetic stir bar, the dropping funnel, and the reflux condenser. Place a thermometer in one of the necks to monitor the internal temperature.

  • Initial Charging: Charge the flask with 8.6 mL (0.10 mol) of 40% aqueous methylamine solution. Begin stirring and cool the flask in an ice-water bath until the internal temperature is between 0 and 5 °C.

  • Reactant Addition: Charge the dropping funnel with 24.0 mL (0.22 mol) of ethyl acrylate. Add the ethyl acrylate to the stirring methylamine solution dropwise over a period of 45-60 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours) to ensure the reaction goes to completion. The mixture will likely become a single homogenous phase as the reaction progresses.

  • Workup: Transfer the reaction mixture to a separatory funnel. The product will form a distinct organic layer separate from the initial aqueous phase. Separate the upper organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl occasionally for 15-20 minutes. Filter the drying agent and wash it with a small amount of diethyl ether. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ether and any unreacted ethyl acrylate.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield N,N-Di-(β-carboethoxyethyl)methylamine as a colorless to pale yellow oil.

Characterization of N,N-Di-(β-carboethoxyethyl)methylamine

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for the target molecule.[1][9]

Analytical Technique Expected Observations
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz)δ 4.14 (q, J = 7.1 Hz, 4H, -OCH₂ CH₃), 2.78 (t, J = 7.2 Hz, 4H, -NCH₂ CH₂-), 2.48 (t, J = 7.2 Hz, 4H, -CH₂CH₂ CO-), 2.28 (s, 3H, N-CH₃ ), 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃ )
¹³C NMR (CDCl₃, 101 MHz)δ 172.5 (C=O), 60.4 (-C H₂CH₃), 51.8 (-NC H₂-), 42.1 (N-C H₃), 32.7 (-C H₂CO-), 14.2 (-OCH₂C H₃)
IR Spectroscopy (neat)ν (cm⁻¹): ~2980 (C-H stretch, alkyl), ~1735 (strong, C=O stretch, ester), ~1180 (strong, C-O stretch, ester), ~1025 (C-N stretch)

Troubleshooting and Field-Proven Insights

  • Problem: Polymerization of Ethyl Acrylate.

    • Cause: Loss of temperature control during addition.

    • Solution: Ensure robust cooling and slow, controlled addition of the acrylate. If the exotherm becomes too strong, halt the addition until the temperature subsides. Working with fresh, properly inhibited ethyl acrylate is also recommended.

  • Problem: Incomplete Reaction (Presence of Mono-adduct).

    • Cause: Insufficient reaction time or incorrect stoichiometry.

    • Solution: Ensure at least a 2.1:1 molar ratio of ethyl acrylate to methylamine. Allow the reaction to proceed for the full recommended time or monitor by TLC/GC-MS until the starting amine is consumed.

  • Problem: Low Yield after Distillation.

    • Cause: Product loss during workup or thermal decomposition during distillation.

    • Solution: Be careful during the aqueous separation to not discard the product layer. For distillation, use a good vacuum source to keep the boiling point low and minimize the risk of decomposition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Reaction Overview: The Aza-Michael Addition

The synthesis of this compound is fundamentally an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] In this specific case, methylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor. The reaction proceeds via the addition of the methylamine to the electron-deficient double bond of ethyl acrylate.

The overall reaction is as follows:

CH₃NH₂ + 2 CH₂=CHCOOC₂H₅ → CH₃N(CH₂CH₂COOC₂H₅)₂

While the reaction appears straightforward, achieving high yields of the desired disubstituted product without significant side-product formation requires careful control of reaction parameters.

Below is a diagram illustrating the reaction pathway and potential side reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates & Products cluster_side_products Side Products Methylamine Methylamine (CH₃NH₂) MonoAdduct Mono-adduct (Ethyl N-methyl-β-aminopropionate) Methylamine->MonoAdduct 1st Michael Addition Amide Amide Formation (N-methylacrylamide) Methylamine->Amide Aminolysis EthylAcrylate Ethyl Acrylate (2 eq.) Polymerization Polymerization of Ethyl Acrylate EthylAcrylate->Polymerization Self-polymerization EthylAcrylate->Amide DiAdduct Desired Product (this compound) MonoAdduct->DiAdduct 2nd Michael Addition

Caption: Reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of the Desired Di-adduct

Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: The rate of the second Michael addition to form the di-adduct is often slower than the first. Insufficient reaction time or suboptimal temperature can lead to a mixture of starting materials, the mono-adduct, and the di-adduct.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An Organic Syntheses procedure suggests a reaction time of 6 days at room temperature.[2]

      • Optimize Temperature: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[3] A temperature range of 40-60°C is a good starting point for optimization.

  • Stoichiometry: Incorrect molar ratios of reactants can significantly impact the product distribution.

    • Causality: A 1:2 molar ratio of methylamine to ethyl acrylate is theoretically required. An excess of methylamine will favor the formation of the mono-adduct, while a large excess of ethyl acrylate can lead to polymerization.[4]

    • Solution:

      • Precise Stoichiometry: Carefully measure and use a stoichiometric ratio of methylamine to ethyl acrylate (1:2). It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) of ethyl acrylate to ensure complete conversion of the methylamine.

  • Catalyst/Solvent Effects: The choice of solvent and the presence or absence of a catalyst can influence the reaction rate and outcome.

    • Causality: The aza-Michael addition can be performed neat (without solvent) or in a protic solvent like ethanol or methanol.[1][2] The solvent can influence the solubility of reactants and stabilize intermediates. While often catalyst-free, some Michael additions can be promoted by acids or bases.[5]

    • Solution:

      • Solvent Selection: Ethanol is a commonly used solvent for this reaction as it readily dissolves both methylamine and ethyl acrylate.[2] Running the reaction neat is also a viable, environmentally friendly option.[1]

      • Catalyst Consideration: For this specific reaction, a catalyst is generally not required. The basicity of methylamine is typically sufficient to promote the reaction.

Problem 2: Presence of Significant Side Products

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

A: The primary side reactions of concern are polymerization of ethyl acrylate and amide formation.

  • Polymerization of Ethyl Acrylate:

    • Causality: Ethyl acrylate can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators (like light).[6] This is a common issue with acrylates.

    • Solution:

      • Temperature Control: Avoid excessive heating. Maintain a controlled temperature throughout the reaction.

      • Use of Inhibitors: Commercial ethyl acrylate often contains a polymerization inhibitor. Do not remove it before the reaction.[2]

      • Exclusion of Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

  • Amide Formation (Aminolysis):

    • Causality: Methylamine can act as a nucleophile and attack the carbonyl group of the ethyl acrylate ester, leading to the formation of N-methylacrylamide and ethanol. This side reaction is more prevalent at higher temperatures.[7]

    • Solution:

      • Moderate Temperatures: As with polymerization, maintaining a moderate reaction temperature is crucial to minimize aminolysis.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of this compound. What are the recommended purification methods?

A: Purification can be challenging due to the similar polarities of the mono- and di-adducts and the non-volatile nature of the product.

  • Distillation:

    • Causality: The product is a high-boiling liquid. Purification by distillation requires a high vacuum to prevent decomposition at elevated temperatures.

    • Solution:

      • Vacuum Distillation: Use a good vacuum pump (oil pump) and a well-insulated distillation apparatus. The boiling point will be significantly lower under high vacuum.[2] It is recommended to use a Dry Ice trap to protect the pump.[2]

  • Column Chromatography:

    • Causality: If distillation does not provide sufficient purity, column chromatography can be employed to separate the di-adduct from the mono-adduct and other impurities.

    • Solution:

      • Solvent System: A solvent system of hexane and ethyl acetate is a good starting point for silica gel chromatography. A gradient elution, starting with a lower polarity mixture and gradually increasing the ethyl acetate concentration, will likely be necessary to separate the components effectively.

  • Liquid-Liquid Extraction:

    • Causality: This technique can be used to remove water-soluble impurities.

    • Solution:

      • After the reaction, the mixture can be diluted with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted methylamine and other water-soluble byproducts.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction? A1: With optimized conditions, yields can be quite high. The Organic Syntheses procedure reports a yield of around 85-90% for the analogous di-β-carbomethoxyethylmethylamine.[2]

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., hexane:ethyl acetate) and visualize the spots with an appropriate stain (e.g., potassium permanganate or iodine). You should be able to distinguish between the starting materials, the mono-adduct, and the final di-adduct. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative monitoring.[9][10]

Q3: What are the safety precautions I should take? A3:

  • Methylamine: Is a flammable and corrosive gas with a strong odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Ethyl Acrylate: Is a flammable liquid and a lachrymator. Handle it in a fume hood and wear PPE.[2]

  • Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of potential pressure build-up. It is generally safer to perform the reaction under a reflux condenser or with a pressure-equalizing dropping funnel.

Q4: Can I use a different amine for this reaction? A4: Yes, the aza-Michael addition is a general reaction for primary and secondary amines.[11] However, the reactivity of the amine and the potential for side reactions will vary. Sterically hindered amines may react more slowly.[9]

Q5: What analytical techniques are suitable for characterizing the final product? A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will provide definitive structural information.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O of the ester and the C-N bonds.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[12]

IV. Optimized Protocol

Based on established procedures and troubleshooting insights, the following protocol is recommended as a starting point for optimization.

ParameterRecommended ConditionRationale
Reactants Methylamine, Ethyl Acrylate-
Stoichiometry 1 : 2.1 (Methylamine : Ethyl Acrylate)A slight excess of ethyl acrylate drives the reaction to completion.
Solvent Ethanol or Neat (Solvent-free)Ethanol is a good solvent for both reactants. A neat reaction is more environmentally friendly.[1][2]
Temperature Room Temperature to 40°CBalances reaction rate with minimizing side reactions like polymerization and aminolysis.[6][7]
Reaction Time 24-144 hours (1-6 days)The reaction is often slow; monitor progress by TLC/GC.[2]
Work-up 1. Dilute with diethyl ether. 2. Wash with water. 3. Dry organic layer with Na₂SO₄. 4. Concentrate under reduced pressure.Removes water-soluble impurities.
Purification High-Vacuum DistillationEffective for removing lower boiling impurities and unreacted starting materials.[2]
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.0 eq) in ethanol. Cool the flask in an ice bath.

  • Addition of Ethyl Acrylate: Add ethyl acrylate (2.1 eq) dropwise to the stirred methylamine solution, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the residue in diethyl ether and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by high-vacuum distillation.

V. References

  • G. G. Z. de Souza, et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. --INVALID-LINK--

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. --INVALID-LINK--

  • V. D. B. C. das Neves, et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. --INVALID-LINK--

  • M. Glassner, et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). --INVALID-LINK--

  • J. S. Yadav, et al. (2004). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar. --INVALID-LINK--

  • S. Vandewiele, et al. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. --INVALID-LINK--

  • How to prevent second addition of Acrylate Compound to Primary Amines? (2018). ResearchGate. --INVALID-LINK--

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. --INVALID-LINK--

  • Michael addition products of amine terminated polyolefins and polyfunctional acrylates. (n.d.). Google Patents. --INVALID-LINK--

  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. (n.d.). IUCr. --INVALID-LINK--

  • This compound (C11H21NO4). (n.d.). PubChem. --INVALID-LINK--

  • DI-β-CARBETHOXYETHYLMETHYLAMINE. (n.d.). Organic Syntheses. --INVALID-LINK--

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (n.d.). DTIC. --INVALID-LINK--

  • Methylamines purification process. (1981). Google Patents. --INVALID-LINK--

  • Methylamines purification process. (n.d.). Google Patents. --INVALID-LINK--

  • (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Quantitative determination of methylamines using microelectrodes. (1985). PubMed. --INVALID-LINK--

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. --INVALID-LINK--

  • Ethylamine, N-methyl. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. (1984). PubMed. --INVALID-LINK--

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed. --INVALID-LINK--

  • A method for the determination of N-nitrosodiethanolamine in personal care products. (2020). ResearchGate. --INVALID-LINK--

  • Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. (2020). Semantic Scholar. --INVALID-LINK--

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. --INVALID-LINK--

  • N,N-BIS-(2-BENZOYLETHYL)-METHYLAMINE AldrichCPR. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound Product Description. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthesis, deprotection, analysis and purification of RNA and ribozymes. (1995). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,N-Di-(beta-carboethoxyethyl)methylamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this tertiary amine and encountering challenges in achieving the desired purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Overview of Purification Challenges

This compound is typically synthesized via a double Michael addition of methylamine to ethyl acrylate. While straightforward in concept, this reaction often yields a mixture of products and unreacted starting materials. The primary purification challenge stems from the inherent basicity of the tertiary amine product and the presence of structurally similar impurities, such as the secondary amine mono-adduct. Furthermore, the molecule's ester functionalities introduce sensitivity to pH extremes, which can lead to hydrolysis if not properly managed.

This guide provides a structured approach to tackling these issues through FAQs, a detailed troubleshooting section, and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the reaction conditions. However, you should typically anticipate:

  • N-(beta-carboethoxyethyl)methylamine: The mono-addition product, which is a secondary amine. This is often the most difficult impurity to remove due to its similar polarity.

  • Unreacted Starting Materials: Residual methylamine and ethyl acrylate.

  • Polymerized Ethyl Acrylate: Especially if the reaction temperature was not well-controlled.

  • Hydrolysis Products: N,N-Di-(beta-carboxyethyl)methylamine or the mono-acid, resulting from the hydrolysis of one or both ester groups. This can occur during aqueous workups under non-neutral pH conditions.[1][2]

  • N-Nitrosamines: In drug development, there is a significant concern about N-nitrosamine impurities, which are potential carcinogens.[3] These can form if the secondary amine impurity reacts with nitrosating agents (e.g., nitrites) under acidic conditions.[4][5]

Q2: What is the best general-purpose purification method for this compound?

A2: For lab-scale purification (<50 g), flash column chromatography is often the most effective method for achieving high purity. However, standard silica gel can perform poorly due to the basic nature of the amine. Using an amine-functionalized stationary phase or modifying the mobile phase with a small amount of a competing base (like triethylamine) is critical for success.[6] For larger, industrial scales, high-vacuum fractional distillation or a carefully designed liquid-liquid extraction procedure based on pH differences may be more practical and economical.[7][8]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if a standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and assessing overall purity.

  • High-Performance Liquid Chromatography (HPLC): Can be developed to provide high-resolution separation and quantification of non-volatile impurities.

  • Karl Fischer Titration: To determine water content, which is crucial for stability.

Q4: The literature mentions a predicted pKa of ~7.9 for this compound. Why is this value important for purification?

A4: The pKa is the pH at which the amine is 50% protonated. Knowing this value is crucial for designing liquid-liquid extraction protocols.

  • To extract your tertiary amine into an aqueous acidic layer, you must use a pH at least 2 units below the pKa (i.e., pH < 5.9).

  • To ensure the amine remains in the organic layer during a wash, the aqueous pH should be at least 2 units above the pKa (i.e., pH > 9.9). However, be extremely cautious with high pH, as the ester groups are susceptible to base-catalyzed hydrolysis. A brief wash with a mild base like saturated sodium bicarbonate (pH ~8.3) is generally safer than using stronger bases like sodium hydroxide.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Chromatography Issues

Q: My compound is streaking badly on my silica gel column, and I'm getting poor separation. What is happening?

A: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with your basic amine, causing it to "stick" and elute slowly and broadly (tailing).[6]

Solution Workflow:

start Problem: Severe peak tailing on silica gel option1 Option 1: Modify Mobile Phase (Quickest Fix) start->option1 option2 Option 2: Change Stationary Phase (Most Robust Fix) start->option2 sub1 Add 0.5-1% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH) to your eluent system. option1->sub1 sub3 Use Amine-Functionalized Silica (KP-NH). These columns have the basic sites built-in, offering excellent peak shape without mobile phase modifiers. option2->sub3 sub4 Use Neutral Alumina. Alumina is less acidic than silica and can provide better results for basic compounds. option2->sub4 sub2 Rationale: The added base 'saturates' the acidic sites on the silica, preventing your compound from interacting strongly. sub1->sub2

Caption: Troubleshooting workflow for amine chromatography.

Extraction & Workup Issues

Q: My NMR spectrum shows new peaks consistent with a carboxylic acid after my aqueous workup. How did my compound decompose?

A: You have likely caused hydrolysis of one or both of the ethyl ester groups. This happens when the compound is exposed to either strong acidic or, more commonly, strong basic conditions for a prolonged period.[1][2] Tertiary amides are generally stable, but esters are much more sensitive.

Preventative Measures:

  • Avoid Strong Bases: Do not use NaOH or KOH washes if possible. Use saturated NaHCO₃ for neutralization.

  • Minimize Contact Time: Perform aqueous washes quickly and move immediately to the drying and solvent removal steps.

  • Keep it Cold: Perform extractions using an ice bath to slow down the rate of hydrolysis.

Q: I tried an acid wash (e.g., 1M HCl) to remove non-basic impurities, but my product yield was nearly zero. Where did my compound go?

A: Your product, being a tertiary amine, is basic. The acid wash protonated it, forming a water-soluble ammonium salt which was partitioned into the aqueous layer that you discarded. This is a common and costly mistake. An acid wash is used to extract amines from an organic solvent, not to wash them. If you need to perform this step, you must then re-basify the acidic aqueous layer to a pH > 9.9 and re-extract your product back into an organic solvent.

Distillation Issues

Q: I am attempting a vacuum distillation, but the product in the distillation pot is turning dark brown, and my yield is low. What's causing this decomposition?

A: Even under vacuum, the required pot temperature may be high enough to cause thermal degradation over time. Amines can also be susceptible to oxidation at high temperatures.

Solutions:

  • Increase Vacuum: Use a better vacuum pump to lower the boiling point further. A diffusion pump or a high-performance two-stage rotary vane pump is recommended.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures.

  • Inert Atmosphere: Ensure your system is backfilled with an inert gas like Nitrogen or Argon before starting the distillation to prevent oxidation.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Amine-Modified)

This protocol is ideal for achieving high purity on a 1-10 g scale.

  • Column Selection: Choose an amine-functionalized silica gel column (e.g., Biotage® KP-NH) or a standard silica gel column.[6]

  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM).

  • Solvent System Preparation:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate (EtOAc)

    • If using standard silica: Add 1% triethylamine to Mobile Phase B.

  • Elution Conditions:

    • Equilibrate the column with 100% Hexane.

    • Load the sample onto the column.

    • Run a gradient from 0% to 50% EtOAc in Hexane over 10-15 column volumes. The exact gradient will depend on the impurity profile, but your product should elute at approximately 20-30% EtOAc.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (stain with potassium permanganate). Combine pure fractions and remove solvent under reduced pressure.

Protocol 2: High-Vacuum Fractional Distillation

This method is suitable for >20 g scales where chromatographic impurities are minimal.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short, vacuum-jacketed Vigreux column. Ensure all joints are well-sealed with high-vacuum grease.

  • System Preparation: Connect the apparatus to a high-vacuum manifold with a cold trap (liquid nitrogen or dry ice/acetone).

  • Distillation:

    • Place the crude oil in the distillation flask with a magnetic stir bar.

    • Begin stirring and slowly apply vacuum, allowing any residual solvent to evaporate.

    • Once a high vacuum (<0.5 mmHg) is achieved, slowly heat the distillation pot using an oil bath.

    • Collect a forerun of any low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate temperature/pressure.

    • Stop the distillation before the pot goes to dryness to avoid charring.

  • Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure with an inert gas.

Part 4: Data Summary & Workflow Visualization

Table 1: Comparison of Purification Techniques
TechniqueScalePurity AchievableProsCons
Flash Chromatography 10 mg - 50 g>99%High resolution; removes polar and non-polar impurities.Costly solvent and stationary phase usage; not easily scalable.
Vacuum Distillation >20 g95-99%Economical for large scales; effectively removes non-volatile impurities.Risk of thermal decomposition; does not separate compounds with close boiling points.
Acid-Base Extraction >50 gVariableVery scalable and inexpensive; good for removing non-basic impurities.Risk of ester hydrolysis; may not separate primary/secondary amines effectively without careful pH control.[7]

Purification Method Selection Workflow

Caption: Decision tree for selecting a purification method.

References

Common side reactions involving N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Di-(beta-carboethoxyethyl)methylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the use of this versatile tertiary amine.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering detailed corrective protocols.

Problem Category: Unexpected Byproducts and Impurities
Q1: During my reaction, I've isolated a significant amount of a lower molecular weight byproduct identified as ethyl acrylate. What is causing this?

Answer: The formation of ethyl acrylate is a classic indicator of a retro-Michael addition (a type of elimination reaction), which can occur under basic conditions or at elevated temperatures. The tertiary amine functionality in this compound can facilitate the removal of a proton at the alpha-position to the ester, leading to the elimination of the amine and the formation of ethyl acrylate.

Underlying Mechanism: This side reaction is essentially the reverse of the Michael addition used to synthesize the parent compound. The stability of the resulting ethyl acrylate (a conjugated system) and the relatively good leaving group ability of the protonated amine drive this undesired pathway.

Preventative Measures & Protocol:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the elimination pathway, which typically has a higher activation energy.

  • Base Selection: If a base is required for your primary reaction, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) over stronger, more aggressive bases like alkoxides or hydroxides.

  • pH Management: Ensure the reaction medium is not strongly basic. If possible, maintaining a neutral or slightly acidic pH can completely suppress this side reaction.

Troubleshooting Workflow: Elimination Byproduct

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Ethyl Acrylate Detected (e.g., by GC-MS, NMR) cause1 Excessive Heat? start->cause1 cause2 Strong Base Present? start->cause2 action1 Reduce Reaction Temperature cause1->action1 Yes action2 Use Weaker/Hindered Base cause2->action2 Yes action3 Buffer to Neutral/Acidic pH cause2->action3 If applicable end Optimized Reaction action1->end Implement action2->end Implement action3->end Implement

Caption: Troubleshooting workflow for eliminating ethyl acrylate formation.

Q2: My final product is highly water-soluble and NMR analysis shows a loss of the ethyl ester signals. What reaction is occurring?

Answer: You are observing the hydrolysis of one or both of the carboethoxyethyl ester groups to the corresponding carboxylic acids. This reaction is readily catalyzed by both acidic and basic conditions, converting the relatively nonpolar diester into a much more polar, and potentially water-soluble, diacid or monoacid.

Causality:

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions or other strong bases can directly attack the electrophilic carbonyl carbon of the ester, leading to cleavage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Recommended Protocol for Preventing Hydrolysis:

  • Strict pH Control: Maintain the reaction pH between 4 and 6 if your desired transformation permits.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a reactant in hydrolysis.

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and with cold solutions. Use buffered washes (e.g., saturated ammonium chloride for quenching base, or saturated sodium bicarbonate for quenching acid) to rapidly neutralize the mixture before extraction.

  • Alternative Reagents: If your synthesis requires conditions that promote hydrolysis, consider using a starting material with more robust ester groups, such as tert-butyl esters, which are more resistant to base-catalyzed hydrolysis.

Q3: I am observing an unexpected cyclic byproduct, specifically a substituted piperidone derivative. How can this be formed and prevented?

Answer: The formation of a 4-methyl-3-oxopiperidine-4-carboxylate derivative is likely due to an intramolecular Dieckmann condensation. This is a base-catalyzed cyclization of the diester, where one ester enolate attacks the other ester carbonyl group.[1]

Mechanism of Dieckmann Condensation: A strong base deprotonates the carbon alpha to one of the carbonyl groups, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a six-membered ring. Subsequent loss of the ethoxide leaving group yields the cyclic β-keto ester.

Mitigation Strategies:

  • Avoid Strong Bases: This side reaction is almost exclusively promoted by strong bases like sodium ethoxide, sodium hydride, or LDA. If your primary reaction does not require such a strong base, using a weaker organic base (e.g., triethylamine, DIPEA) will prevent this cyclization.

  • Low Temperatures: If a strong base is unavoidable, running the reaction at very low temperatures (e.g., -78 °C) can significantly slow down the rate of the Dieckmann condensation relative to many other desired reactions.

  • Proton Source: The Dieckmann condensation is reversible. Ensuring a proton source is available during the reaction or workup can help shift the equilibrium away from the cyclized product.

Dieckmann Condensation Side Reaction

References

Technical Support Center: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

A low yield in this double Michael addition reaction is a common issue and can often be attributed to several factors. The primary reasons include incomplete reaction, formation of the mono-adduct as the major product, and polymerization of the ethyl acrylate.

Causality and Resolution:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. The reaction of amines with acrylates can be slow at room temperature, sometimes requiring several hours to days for completion.[1] Elevating the temperature to around 70-100°C can significantly increase the reaction rate.[2][3] Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time.

  • Stoichiometry: An incorrect molar ratio of reactants is a frequent cause of low yield.

    • Solution: To favor the formation of the di-adduct, a molar ratio of at least 2:1 of ethyl acrylate to methylamine should be used. A slight excess of ethyl acrylate can help drive the reaction towards the desired product. However, a large excess should be avoided as it can lead to increased side product formation and purification challenges.

  • Formation of Mono-adduct: The reaction may stall after the first Michael addition, resulting in N-(beta-carboethoxyethyl)methylamine as the main product.

    • Solution: As mentioned above, adjusting the stoichiometry to favor the di-adduct is key. Additionally, ensuring a homogenous reaction mixture and adequate mixing is important. The use of a catalyst can also promote the second addition.

  • Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of impurities.

    • Solution: Use freshly distilled ethyl acrylate to remove any inhibitors or polymeric impurities. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.

Experimental Protocol for Yield Improvement:

ParameterRecommended ConditionRationale
Reactant Ratio Methylamine : Ethyl Acrylate (1 : 2.1-2.5)A slight excess of ethyl acrylate drives the reaction to completion.
Temperature 70-80°CIncreases reaction rate without promoting significant polymerization.[2]
Solvent Solvent-free or polar aprotic (e.g., THF, Acetonitrile)Solvent-free conditions can be efficient.[2] Polar aprotic solvents can aid in solvating reactants.
Atmosphere Inert (Nitrogen or Argon)Prevents polymerization of ethyl acrylate.
Monitoring TLC or GC-MSTo determine reaction completion and check for side products.
Issue 2: Presence of Significant Byproducts in the Final Product

Question: My final product is contaminated with significant byproducts. What are they and how can I minimize their formation?

Answer:

The primary byproducts in this synthesis are the mono-addition product and polymers of ethyl acrylate. Understanding their formation is key to minimizing them.

Causality and Resolution:

  • Mono-addition Product: This forms when the second Michael addition does not occur or is significantly slower than the first.

    • Mitigation:

      • Stoichiometry Control: Use a molar excess of ethyl acrylate.

      • Temperature Optimization: While higher temperatures can favor the second addition, they can also lead to other side reactions. A carefully optimized temperature is necessary.

      • Catalysis: The use of a mild base or Lewis acid catalyst can facilitate the second addition.[4]

  • Polymerization of Ethyl Acrylate: This is a common issue with acrylate esters.

    • Mitigation:

      • Purification of Reactants: Use freshly distilled ethyl acrylate.

      • Inert Atmosphere: Exclude oxygen from the reaction vessel.

      • Temperature Control: Avoid excessively high temperatures.

Workflow for Minimizing Byproducts:

Caption: Workflow for minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this reaction?

A1: While the aza-Michael addition can proceed without a catalyst, using one can improve the reaction rate and yield.[4] Both Lewis acids (e.g., LiClO₄) and bases can catalyze the reaction.[4] Bases can deprotonate the amine, increasing its nucleophilicity, while Lewis acids can activate the acrylate Michael acceptor. The choice of catalyst should be made based on the specific reaction conditions and desired outcome.

Q2: What is the best method for purifying the final product?

A2: The primary method for purifying this compound is vacuum distillation. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Column chromatography on silica gel can also be used, though it may be more laborious for larger scales. The choice of eluent for chromatography would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify the presence of the mono-adduct and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of the vinyl protons of ethyl acrylate and the appearance of new signals corresponding to the product.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Methylamine: Is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.

  • Ethyl Acrylate: Is a flammable liquid and a lachrymator. It is also a potential sensitizer. Avoid inhalation and skin contact.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure the reaction is conducted in a fume hood.

References

Technical Support Center: N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Di-(beta-carboethoxyethyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound, as a tertiary amine, should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric carbon dioxide.[3][4] Storage should be away from incompatible substances such as acids, strong oxidizing agents, and halogens.[4][5]

ParameterRecommended ConditionRationale
Temperature 2-8 °C[3]Minimizes degradation and potential side reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[3]Prevents oxidation and reaction with atmospheric components.
Container Tightly sealed, amber glass bottleProtects from moisture and light-induced degradation.
Location Well-ventilated, away from heat and ignition sources[1][4]Ensures safety and stability.
Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on storage conditions. When stored under the recommended conditions of 2-8 °C in a tightly sealed container under an inert atmosphere, the compound is expected to be stable for an extended period. However, frequent opening of the container, exposure to ambient air, and temperature fluctuations can significantly reduce its stability. It is recommended to aliquot the compound upon receipt for long-term use to minimize degradation of the bulk supply.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the ester groups. This can be catalyzed by the presence of moisture, as well as acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[6][7] As a tertiary amine, it is generally stable but can react violently with strong acids and oxidizing agents.[5]

Q4: Is this compound sensitive to light?
Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1]

Troubleshooting Guide

Problem 1: Inconsistent Experimental Results or Low Yield

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored at the recommended 2-8 °C.

    • Check if the container was tightly sealed and if an inert atmosphere was maintained, especially for long-term storage.

  • Assess Purity:

    • If possible, re-analyze the purity of your stock of this compound using techniques such as NMR, LC-MS, or GC-MS.

    • Compare the results with the certificate of analysis provided by the supplier. Look for peaks corresponding to the hydrolyzed product (the di-acid).

  • Implement Aliquoting:

    • If you have a large batch of the compound, aliquot it into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

Workflow for Handling and Purity Verification

G cluster_0 Receiving and Storage cluster_1 Experimental Use cluster_2 Troubleshooting A Receive Compound B Store at 2-8°C under Inert Gas A->B C Aliquot into smaller vials B->C D Use a fresh aliquot for each experiment C->D E Conduct Experiment D->E F Analyze Results E->F G Inconsistent Results? F->G H Verify Storage Conditions G->H I Check for Degradation (e.g., NMR, LC-MS) H->I J Compare to Certificate of Analysis I->J G A This compound B Di-acid byproduct + Ethanol A->B Hydrolysis (catalyzed by acid/base) C H₂O (Moisture) C->A

References

Technical Support Center: Byproduct Analysis in Reactions with N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Di-(beta-carboethoxyethyl)methylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile tertiary amine in their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate the formation of common byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments. Each answer provides an explanation of the potential cause, the underlying mechanism, and actionable steps for prevention and analysis.

Question 1: My post-reaction analysis (LC-MS, NMR) shows peaks corresponding to a di-acid or mono-acid. What is causing this?

Symptom: You observe new species with molecular weights corresponding to the loss of one or both ethyl groups, replaced by hydrogen. Your product may partition into the aqueous layer during extraction.

Potential Cause: Ester Hydrolysis

This is the most common byproduct issue and occurs when the carboethoxy (ethyl ester) groups are cleaved to form carboxylic acids. This reaction is catalyzed by the presence of water under either acidic or basic conditions.

  • Mechanistic Insight:

    • Base-Catalyzed Hydrolysis: A hydroxide ion (from an aqueous base) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion and forming the carboxylate salt.

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl, and after a series of proton transfers, ethanol is eliminated, yielding the carboxylic acid.[1][2]

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).

  • Use Anhydrous Reagents: Employ anhydrous grades of all reagents. If using a hydrate salt, consider its water content in the reaction stoichiometry.

  • Choice of Base/Acid: If a base is required, use a non-nucleophilic, anhydrous organic base (e.g., triethylamine, DBU) instead of aqueous NaOH or KOH. If an acid catalyst is needed, consider a Lewis acid that is less prone to hydrolysis or use an acid scavenger.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Run reactions at the lowest effective temperature.

Analytical Confirmation:

  • MS: Look for a mass decrease of 28.03 Da (C₂H₄) for each hydrolyzed ester group (or a decrease of 29.04 Da for C₂H₅OH loss followed by protonation).

  • ¹H NMR: The characteristic triplet and quartet of the ethyl group (~1.2 ppm and ~4.1 ppm, respectively) will disappear, and you may see a broad peak for the carboxylic acid proton (>10 ppm), though this is often not observed in deuterated solvents without acidification.

  • IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O stretch.

Question 2: The mass spectrum of my product is higher than expected, suggesting a methyl or isopropyl ester instead of the ethyl ester. Why did this happen?

Symptom: The molecular weight of the main product is inconsistent with the starting material, but the change corresponds to the mass of a different alkyl group on the ester.

Potential Cause: Transesterification

This occurs when the alcohol used as a solvent or present as a reagent exchanges with the ethyl group of your ester. This side reaction is common when using solvents like methanol or isopropanol in the presence of an acid or base catalyst.[3][4]

  • Mechanistic Insight:

    • The mechanism is analogous to hydrolysis, but the nucleophile is an alcohol instead of water.[3]

    • Base-Catalyzed: An alkoxide (e.g., methoxide, CH₃O⁻) attacks the ester carbonyl. The resulting tetrahedral intermediate expels ethoxide (CH₃CH₂O⁻) to form the new ester. This is an equilibrium process, so using the exchanging alcohol as the solvent drives the reaction to completion.[3][5]

    • Acid-Catalyzed: The carbonyl is protonated, followed by nucleophilic attack from the new alcohol. After proton transfers, ethanol is eliminated.[3]

Troubleshooting & Prevention:

  • Solvent Selection: If possible, use a non-alcoholic solvent (e.g., THF, DCM, Toluene). If an alcohol is required for solubility or as a reagent, use ethanol to match the ester group and prevent exchange.

  • Catalyst Choice: Be mindful that common bases like sodium methoxide will readily cause transesterification. If you need an alkoxide base, use sodium ethoxide in ethanol.

  • Reagent Purity: Ensure other reagents are not dissolved or formulated in different alcohols.

Analytical Confirmation:

  • MS: Calculate the expected mass difference. For example, transesterification from an ethyl to a methyl ester will result in a mass decrease of 14.02 Da per ester group.

  • ¹H NMR: Look for the disappearance of the ethyl group signals and the appearance of new signals corresponding to the new ester group (e.g., a singlet around 3.7 ppm for a methyl ester).

Question 3: I am reacting my this compound with another molecule containing a primary/secondary amine, and I'm seeing amide byproducts.

Symptom: Formation of byproducts where one or both carboethoxy groups have been converted to an N-substituted amide.

Potential Cause: Aminolysis

Primary and secondary amines are effective nucleophiles and can directly attack the ester carbonyl carbon, displacing ethanol to form a more stable amide. This reaction can sometimes occur even without a catalyst, especially at elevated temperatures.

  • Mechanistic Insight: The lone pair of the primary or secondary amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group and forming the amide. This process was noted as a significant side reaction when using monomethylamine as a nucleophile in a related synthesis.[6]

Troubleshooting & Prevention:

  • Protecting Groups: If the desired reaction does not involve the ester, consider protecting the primary/secondary amine functionality on your other reactant (e.g., as a Boc or Cbz group) before the reaction.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of aminolysis relative to your desired reaction.

  • Stoichiometry and Addition Order: Use a precise stoichiometry. Sometimes, slow addition of one reagent to the other can minimize the concentration of the nucleophilic amine available for side reactions.

Analytical Confirmation:

  • MS: The mass of the product will increase, corresponding to the addition of the amine and the loss of ethanol.

  • ¹H NMR: Disappearance of the ethyl ester signals (quartet and triplet). Appearance of new signals for the N-alkyl group of the newly formed amide and a characteristic broad signal for the N-H proton.

  • IR Spectroscopy: A shift in the carbonyl stretch (amides typically absorb at lower wavenumbers than esters) and the appearance of an N-H stretch (~3300 cm⁻¹).

Question 4: My NMR analysis shows signals in the vinyl region (~5-7 ppm) and my mass spec indicates a loss of mass corresponding to the methylamine moiety or a related fragment.

Symptom: Evidence of C=C double bond formation and fragmentation of the molecule.

Potential Cause: Elimination Reactions

The β-hydrogens (on the carbon adjacent to the ester carbonyl) are acidic and can be removed under certain conditions, leading to an elimination reaction. The tertiary amine can act as a leaving group, especially after modification.

  • Mechanistic Insight:

    • Hofmann-type Elimination: This typically requires converting the tertiary amine into a better leaving group by alkylating it to a quaternary ammonium salt (e.g., with methyl iodide). A subsequent reaction with a strong base (like Ag₂O then heat) causes an E2 elimination to form an alkene.[7][8] The product would be ethyl acrylate and N-methyl-N-(β-carboethoxyethyl)amine.

    • Cope Elimination: This is an intramolecular syn-elimination that occurs through an N-oxide intermediate.[8][9][10] If oxidizing agents (like H₂O₂ or m-CPBA) are present, the tertiary amine can be oxidized to an N,N-dialkylhydroxylamine. Upon heating, the N-oxide oxygen acts as an internal base, abstracting a β-proton and leading to the formation of an alkene (ethyl acrylate) and N-methyl-N-(β-carboethoxyethyl)hydroxylamine.[10]

Troubleshooting & Prevention:

  • Avoid Strong Bases and High Heat: Especially when the nitrogen is quaternized, avoid heating with strong bases.

  • Control Oxidizing Agents: Be aware of any potential oxidants in your reaction mixture that could lead to the formation of the N-oxide intermediate required for the Cope elimination.

  • Reaction Atmosphere: Run reactions under an inert atmosphere to prevent air oxidation of the amine, which can be a concern at higher temperatures.

Analytical Confirmation:

  • ¹H NMR: Appearance of signals in the alkene region (5-7 ppm) corresponding to the protons of ethyl acrylate.

  • GC-MS: Can be used to detect volatile byproducts like ethyl acrylate.

Visualization of Potential Byproduct Pathways

The following diagram illustrates the primary degradation and side-reaction pathways for this compound.

Byproduct_Pathways Figure 1: Common Byproduct Pathways cluster_main Starting Material cluster_byproducts Potential Byproducts A This compound B Di-acid (Hydrolysis) A->B + H2O (Acid/Base) C Transesterified Product A->C + R'OH (Acid/Base) D Amide Product (Aminolysis) A->D + R'R''NH E Ethyl Acrylate (Elimination) A->E Oxidation then Heat (Cope) or Quaternization, Base, Heat (Hofmann)

Caption: Potential byproduct formation from the starting amine.

Experimental Protocols

Protocol 1: General Procedure for Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation: Disassemble and clean all glassware. Place in a laboratory oven at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Immediately assemble the glassware (e.g., round-bottom flask with condenser and addition funnel) while still hot and connect it to a manifold supplying an inert atmosphere (Nitrogen or Argon).

  • Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Solvent Transfer: Use anhydrous solvents from a sealed bottle or a solvent purification system. Transfer solvents via cannula or a dry syringe.

  • Reagent Addition: Add solid reagents that are stable in air before flushing with inert gas. Add liquid or sensitive solid reagents via syringe or a solid addition funnel under a positive flow of inert gas.

Protocol 2: Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to identify an unknown byproduct.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Unexpected Peak in Crude Analysis (TLC, LCMS) CheckMS Analyze Mass Spectrum Start->CheckMS MassLoss Mass Loss? CheckMS->MassLoss MassGain Mass Gain? CheckMS->MassGain CheckNMR Analyze ¹H and ¹³C NMR CheckReagents Review Reagents & Solvents (Purity, Water Content, Solvent Type) Action1 Implement Anhydrous Conditions CheckReagents->Action1 Action2 Change Solvent/ Use Matching Alkoxide Base CheckReagents->Action2 CheckConditions Review Reaction Conditions (Temp, Atmosphere, Base/Acid) Action3 Lower Temperature/ Protect Amine CheckConditions->Action3 Action4 Avoid Oxidants/ Strong Base & Heat CheckConditions->Action4 Hydrolysis Consistent with Hydrolysis? (-28 Da per ester) MassLoss->Hydrolysis Yes Elimination Consistent with Elimination? MassLoss->Elimination No Transesterification Consistent with Transesterification? MassGain->Transesterification Yes Aminolysis Consistent with Aminolysis? MassGain->Aminolysis No Hydrolysis->CheckReagents Elimination->CheckConditions Transesterification->CheckReagents Aminolysis->CheckConditions

Caption: A logical flow for diagnosing common byproduct issues.

References

Technical Support Center: A Guide to the Scaled Synthesis of N,N-Di-(β-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N,N-Di-(β-carboethoxyethyl)methylamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this valuable synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues, optimize your reaction conditions, and confidently scale your production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of N,N-Di-(β-carboethoxyethyl)methylamine.

1. What is the most common and efficient method for synthesizing N,N-Di-(β-carboethoxyethyl)methylamine?

The most prevalent and straightforward method is the double aza-Michael addition of methylamine to ethyl acrylate.[1][2] This reaction involves the conjugate addition of the primary amine to two equivalents of the α,β-unsaturated ester. The reaction is typically performed without a catalyst, although some protocols may use a mild base.[3][4] The primary driving force is the formation of a stable C-N bond.[1]

2. What are the critical starting material specifications?

For a successful and reproducible synthesis, the purity of the starting materials is paramount.

  • Methylamine (CH₃NH₂): Typically used as a solution in a solvent like ethanol or water (e.g., 40% w/w).[5] Ensure the concentration is accurately known to maintain correct stoichiometry. Anhydrous methylamine can also be used but requires careful handling due to its gaseous nature at room temperature.

  • Ethyl Acrylate (C₅H₈O₂): This reagent is prone to polymerization.[6] Always use ethyl acrylate that contains an inhibitor, such as hydroquinone monomethyl ether (MEHQ). For best results, it is advisable to pass the ethyl acrylate through a column of basic alumina to remove the inhibitor immediately before use, especially for larger-scale reactions where reaction times may be longer.

3. What are the primary safety concerns associated with this synthesis?

  • Exothermic Reaction: The Michael addition is an exothermic process.[7] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[8] This can lead to a rapid temperature increase, potentially causing the solvent to boil or accelerating side reactions like polymerization. Controlled, slow addition of one reagent to the other and efficient reactor cooling are critical.

  • Reagent Toxicity: Methylamine is a toxic and flammable gas (or volatile solution). Ethyl acrylate is a lachrymator and a potential sensitizer. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a structured approach to diagnosing and solving problems that may arise during the synthesis.

Issue 1: Low Yield of the Desired Di-adduct and High Yield of the Mono-adduct

A common issue is the incomplete reaction, resulting in a significant amount of the mono-addition product, N-(β-carboethoxyethyl)methylamine.

  • Root Cause Analysis: The formation of the di-adduct requires two sequential Michael additions. The first addition forms the mono-adduct, a secondary amine. This secondary amine is generally less nucleophilic and more sterically hindered than the starting methylamine, making the second addition slower.[3][9]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Ensure a slight excess of ethyl acrylate (e.g., 2.1 to 2.2 equivalents) is used to drive the reaction to completion and ensure all the mono-adduct is consumed.

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the mono-adduct is still present, extend the reaction time.

    • Control Temperature: While the reaction is exothermic, a moderate temperature (e.g., 40-50 °C) after the initial exotherm subsides can provide the necessary activation energy for the second addition without promoting significant side reactions.

Issue 2: Polymerization of Ethyl Acrylate

The appearance of a viscous liquid or solid precipitate in the reaction mixture is a clear sign of ethyl acrylate polymerization.

  • Root Cause Analysis: Polymerization is a radical-initiated process that can be triggered by heat, light, or impurities. The exothermic nature of the Michael addition can create localized hot spots that initiate polymerization if not managed effectively.[7][8]

  • Troubleshooting Steps:

    • Ensure Inhibitor Presence: Confirm that the ethyl acrylate used contains an inhibitor. If the inhibitor was removed, the reaction must be performed promptly.

    • Improve Heat Dissipation: For larger-scale reactions, use a reactor with a cooling jacket and an overhead stirrer to ensure uniform temperature distribution. The controlled, dropwise addition of the ethyl acrylate to the methylamine solution is the most critical parameter to control the exotherm.

    • Work in an Inert Atmosphere: While not always necessary for small-scale reactions, performing the reaction under a nitrogen or argon atmosphere can minimize the risk of radical initiation by atmospheric oxygen.

Issue 3: Difficulty in Product Purification by Distillation

The final product, N,N-Di-(β-carboethoxyethyl)methylamine, is a high-boiling liquid. Purification by distillation can be challenging.

  • Root Cause Analysis: The high boiling point requires vacuum distillation. If the vacuum is not sufficiently deep, the required temperature may be high enough to cause product decomposition or discoloration. Additionally, residual high-boiling impurities can co-distill with the product.[10]

  • Troubleshooting Steps:

    • Use High Vacuum: Employ a good vacuum pump capable of reaching pressures below 1 mmHg to lower the boiling point of the product.

    • Fractional Distillation: Use a short Vigreux or packed column to improve the separation between the product and any close-boiling impurities.

    • Aqueous Work-up: Before distillation, perform an aqueous work-up. Wash the crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally with brine. Dry the organic layer thoroughly (e.g., over anhydrous MgSO₄ or Na₂SO₄) before distillation.

Part 3: Scale-Up Protocol and Workflow

Scaling up this synthesis requires careful consideration of heat management and material handling. The following is a representative protocol for a 1-liter scale synthesis.

Experimental Protocol: 1-Liter Scale Synthesis

Table 1: Reagent Quantities for 1-Liter Scale

ReagentMolar Mass ( g/mol )MolesQuantityVolume (mL)Equivalents
Methylamine (40% in H₂O)31.062.0155.3 g~1721.0
Ethyl Acrylate100.124.2420.5 g~4572.1
Diethyl Ether (for extraction)---3 x 300-
Sodium Sulfate (anhydrous)--~50 g--

Procedure:

  • Reactor Setup: Equip a 2-liter, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer/reflux condenser. Place the flask in an ice-water bath for cooling.

  • Charge Reactor: Charge the flask with the 40% methylamine solution (155.3 g, 2.0 mol).

  • Controlled Addition: Add the ethyl acrylate (420.5 g, 4.2 mol) to the dropping funnel. Begin stirring the methylamine solution and start adding the ethyl acrylate dropwise.

  • Temperature Management: Maintain the internal temperature of the reaction mixture between 20-30 °C during the addition. The addition rate should be controlled to prevent the temperature from exceeding 30 °C. This addition will likely take 2-3 hours.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours (overnight) to ensure the second Michael addition goes to completion.

  • Monitoring: Check for the disappearance of the mono-adduct using TLC or GC analysis.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 300 mL). Combine the organic layers and wash sequentially with 1M HCl (1 x 200 mL), saturated NaHCO₃ solution (1 x 200 mL), and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield N,N-Di-(β-carboethoxyethyl)methylamine as a colorless to pale yellow oil.

Visualizing the Process

A clear understanding of the workflow and the underlying chemistry is essential for success.

Diagram 1: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Methylamine Solution, Ethyl Acrylate) setup_reactor Assemble Reactor (Flask, Stirrer, Condenser, Funnel) charge_amine Charge Methylamine to Reactor setup_reactor->charge_amine add_acrylate Controlled Addition of Ethyl Acrylate charge_amine->add_acrylate monitor_temp Maintain Temp 20-30 °C add_acrylate->monitor_temp stir_overnight Stir at RT (12-18h) add_acrylate->stir_overnight monitor_rxn Monitor Progress (TLC/GC) stir_overnight->monitor_rxn extract Aqueous Work-up & Extraction monitor_rxn->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill analyze Final Product Analysis (NMR, GC) distill->analyze

Caption: High-level workflow for the synthesis of N,N-Di-(β-carboethoxyethyl)methylamine.

Diagram 2: Reaction Mechanism

G MeNH2 CH₃NH₂ (Methylamine) MonoAdduct CH₃NHCH₂CH₂CO₂Et (Mono-adduct) MeNH2->MonoAdduct 1st Michael Addition (Fast) EtAcr1 CH₂=CHCO₂Et (Ethyl Acrylate) EtAcr2 CH₂=CHCO₂Et (Ethyl Acrylate) DiAdduct CH₃N(CH₂CH₂CO₂Et)₂ (Di-adduct) MonoAdduct->DiAdduct 2nd Michael Addition (Slower)

Caption: The two-step aza-Michael addition mechanism.

Diagram 3: Troubleshooting Decision Tree

G start Low Yield or Impure Product? check_composition Analyze Crude by GC/TLC start->check_composition high_mono High Mono-adduct? check_composition->high_mono high_polymer Polymer Present? check_composition->high_polymer   other_impurities Other Impurities? check_composition->other_impurities     sol_mono1 Increase Reaction Time high_mono->sol_mono1 Yes sol_mono2 Use Slight Excess of Ethyl Acrylate (2.1 eq) high_mono->sol_mono2 Also consider sol_poly1 Improve Cooling & Slow Down Addition high_polymer->sol_poly1 Yes sol_poly2 Ensure Acrylate Contains Inhibitor high_polymer->sol_poly2 Also consider sol_impure1 Improve Aqueous Work-up Steps other_impurities->sol_impure1 Yes sol_impure2 Use Fractional Vacuum Distillation other_impurities->sol_impure2 Also consider

References

Degradation pathways of N,N-Di-(beta-carboethoxyethyl)methylamine under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for investigating the degradation pathways of N,N-Di-(beta-carboethoxyethyl)methylamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into conducting forced degradation studies. Our goal is to move beyond simple protocols and explain the causal scientific principles, enabling you to troubleshoot and adapt these methodologies for robust and reliable results.

Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are essential for developing stability-indicating analytical methods, elucidating potential degradation products, and understanding the intrinsic stability of a drug substance.[3]

The molecule in focus, this compound, possesses two key functional groups susceptible to degradation under stress conditions: two ethyl ester groups and a tertiary amine . Our investigation will center on the reactivity of these groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental issues encountered during stress testing of this compound.

General Forced Degradation FAQs

Q1: Why are forced degradation studies mandatory? A1: Regulatory agencies, through guidelines like ICH Q1A(R2), require these studies to demonstrate the specificity of analytical methods used for stability testing.[1] They ensure that the method can accurately separate the active pharmaceutical ingredient (API) from its degradation products, which is crucial for assessing a drug's purity, potency, and safety over its shelf life.[2][3]

Q2: What is the target degradation level in these studies? A2: The generally accepted range is 5-20% degradation of the active ingredient.[1][4] Degradation below 5% may not be sufficient to prove the method's stability-indicating capability, while degradation above 20% can lead to the formation of secondary or tertiary degradants that are not relevant to real-world storage conditions.[5][6]

Q3: When is the best time to perform these studies? A3: While regulatory guidance suggests these studies should be completed during Phase III of clinical development, it is highly advantageous to conduct them much earlier.[4][5] Early-stage stress testing provides crucial information for formulation development, manufacturing process optimization, and selection of appropriate storage conditions and packaging.[5][7]

Molecule-Specific Degradation Pathways & Troubleshooting

Q4: What degradation should I anticipate under acidic and basic conditions? A4: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the two ethyl ester groups .[8][9][10]

  • Under Acidic Conditions: This is a reversible, acid-catalyzed hydrolysis reaction. The ester is heated with a dilute acid (e.g., HCl or H₂SO₄), which acts as a catalyst, and an excess of water to drive the reaction toward the products: a carboxylic acid and an alcohol.[9][10][11][12]

    • Expected Primary Degradants:

      • N,N-Di-(beta-carboxyethyl)methylamine (the di-acid resulting from the hydrolysis of both esters).

      • Ethanol.

      • Mono-hydrolyzed intermediate (where only one of the two ester groups has been hydrolyzed).

  • Under Basic Conditions (Saponification): This is an irreversible reaction where the ester is heated with a base like sodium hydroxide (NaOH).[10][12] The reaction consumes the base stoichiometrically and proceeds to completion.[11]

    • Expected Primary Degradants:

      • The sodium salt of N,N-Di-(beta-carboxyethyl)methylamine.

      • Ethanol.

Troubleshooting Hydrolysis:

  • Problem: No significant degradation is observed.

    • Solution: The stress conditions are likely too mild. Incrementally increase the severity by:

      • Increasing the concentration of the acid or base (e.g., from 0.1 M to 1.0 M).[4]

      • Increasing the temperature (e.g., from room temperature to 60-80°C).[4][6]

      • Extending the exposure time.

  • Problem: Degradation is too extensive (>20%).

    • Solution: The conditions are too harsh. Reduce the severity by decreasing acid/base concentration, lowering the temperature, or shortening the reaction time.[6]

  • Problem: My peak shape is poor after basic hydrolysis.

    • Solution: Remember to neutralize the sample with an equivalent amount of acid (e.g., HCl) before injecting it into the HPLC.[6] High pH can damage silica-based columns and affect analyte ionization, leading to poor chromatography.

Q5: How will the tertiary amine moiety behave under oxidative stress? A5: Tertiary amines are generally susceptible to oxidation.[13] The most common and expected degradation pathway is the formation of an N-oxide.

  • Expected Primary Degradant:

    • This compound N-oxide. This occurs when an oxidizing agent like hydrogen peroxide (H₂O₂) reacts with the lone pair of electrons on the nitrogen atom.[14][15]

  • Potential Secondary Degradants: Under more aggressive conditions, N-dealkylation can occur, leading to the cleavage of a C-N bond and the formation of a secondary amine and an aldehyde.

Troubleshooting Oxidation:

  • Problem: I'm not sure which oxidizing agent to use.

    • Solution: Hydrogen peroxide (H₂O₂) is the most common starting point, typically at a concentration of 3%.[3] If this is ineffective, you can increase the concentration or exposure time. For exploring different mechanistic pathways, radical initiators like azobisisobutyronitrile (AIBN) can be used to investigate free-radical driven degradation.[13]

  • Problem: The reaction is immediate and goes to 100% degradation.

    • Solution: Your conditions are far too strong. Drastically reduce the H₂O₂ concentration (e.g., to 0.1-0.3%), shorten the exposure time to minutes, and/or conduct the reaction at a lower temperature (e.g., room temperature instead of heated).

Q6: What degradation is expected under thermal and photolytic stress? A6:

  • Thermal Degradation: In the solid state and in the absence of moisture, this compound may be relatively stable. However, high temperatures (e.g., >80°C) can provide the energy needed to initiate degradation, potentially involving cleavage of the ester or amine side chains.[4][16] If moisture is present, thermal stress will accelerate the hydrolysis reactions described in Q4.

  • Photolytic Degradation: Exposure to UV and/or visible light can induce degradation, often through radical mechanisms.[3] The specific products are difficult to predict without experimental data but could involve cleavage at various points in the molecule or complex rearrangements. The ICH Q1B guideline recommends a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[4]

Troubleshooting Thermal & Photolytic Stress:

  • Problem: My compound appears completely stable.

    • Solution: This is a valid result, but you must demonstrate that the stress applied was adequate. Ensure you have followed ICH guidelines for exposure levels (for photostability) and used sufficiently high temperatures for thermal stress. Documenting the conditions is key.

  • Problem: My chromatogram is complex, with many small, unidentifiable peaks.

    • Solution: This suggests fragmentation of the molecule. This is common under high-energy photolytic or thermal conditions. Focus on identifying the major degradants first. You may need to optimize your analytical method (see Q7) to improve resolution and sensitivity.

Analytical Method Troubleshooting

Q7: My HPLC chromatogram shows poor resolution between the parent drug and a degradant. What should I do? A7: Achieving good resolution is the primary goal of the stability-indicating method. If you have co-eluting peaks, you must modify your method.

  • Initial Steps:

    • Adjust Mobile Phase Strength: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. This is the most effective way to alter retention times.

    • Modify Mobile Phase pH: The ionization state of your molecule and its degradants (especially the di-acid from hydrolysis) is pH-dependent. Adjusting the pH can significantly change retention and selectivity.

    • Change the Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair to increase separation.

  • Advanced Steps:

    • Switch Column Chemistry: If a standard C18 column isn't working, try a different stationary phase. A Phenyl-Hexyl column can offer different selectivity for aromatic or unsaturated compounds, while an embedded polar group (EPG) column can provide different selectivity for polar analytes.

    • Vary the Temperature: Column temperature affects mobile phase viscosity and reaction kinetics on the stationary phase, which can alter selectivity.

Q8: I'm seeing unexpected "ghost peaks" in my chromatograms. What is the cause? A8: Ghost peaks are peaks that appear in your chromatogram but are not from the injected sample.[17]

  • Common Causes & Solutions:

    • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and fresh, filtered buffers.[17]

    • Sample Carryover: An impurity from a previous, more concentrated injection is retained in the injector or column and elutes in a subsequent run. Solution: Implement a robust needle wash protocol in your autosampler sequence and run blank injections between samples to flush the system.[17]

    • Autosampler Degradation: The sample may be degrading while sitting in the autosampler vial. Solution: Use temperature-controlled autosamplers (e.g., set to 4°C) and analyze samples as quickly as possible after preparation.

Q9: How can I confidently identify the structures of the degradation products? A9: Structural elucidation requires advanced analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool. It provides the mass-to-charge ratio (m/z) of the degradants.[18][19][20]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, allowing you to determine the elemental formula of the degradant.[19][20]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion inside the mass spectrometer, you can obtain structural information that helps piece together the molecule's structure.[19][21]

  • Nuclear Magnetic Resonance (NMR): For absolute proof of structure, the degradant must be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.[19]

Data Presentation & Visualization

Summary of Expected Degradation Pathways
Stress ConditionFunctional Group(s) AffectedExpected Primary Degradation PathwayExpected Degradation Product(s)
Acid Hydrolysis Ethyl EstersAcid-catalyzed ester hydrolysisN,N-Di-(beta-carboxyethyl)methylamine, Ethanol
Base Hydrolysis Ethyl EstersSaponification (base-mediated hydrolysis)Salt of N,N-Di-(beta-carboxyethyl)methylamine, Ethanol
Oxidation Tertiary AmineN-OxidationN,N-Di-(beta-carboxyethyl)methylamine N-oxide
Thermal Entire MoleculeAccelerated Hydrolysis (if wet), FragmentationHydrolysis products, various fragments
Photolytic Entire MoleculePhotochemical reactions (e.g., radical cleavage)Various fragments, rearrangement products

Diagrams of Degradation Pathways and Workflows

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API Drug Substance (N,N-Di-(...)) Solvent Prepare Stock Solution (e.g., 1 mg/mL) API->Solvent Acid Acid Hydrolysis (0.1M HCl, 60°C) Solvent->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Solvent->Base Oxid Oxidation (3% H2O2, RT) Solvent->Oxid Therm Thermal (80°C, solid) Solvent->Therm Photo Photolytic (ICH Q1B) Solvent->Photo Neutralize Neutralize/ Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS/MS Identification HPLC->LCMS Report Identify Degradants & Establish Pathways LCMS->Report

Caption: General experimental workflow for forced degradation studies.

G Parent This compound (Parent Molecule) DiAcid N,N-Di-(beta-carboxyethyl)methylamine (Di-Acid Degradant) Parent->DiAcid H+ / H2O (Acid Hydrolysis) Ethanol Ethanol Parent->Ethanol H+ / H2O Parent->Ethanol NaOH / H2O DiSalt Carboxylate Salt of Di-Acid (Di-Salt Degradant) Parent->DiSalt NaOH / H2O (Base Hydrolysis)

Caption: Primary degradation pathway under hydrolytic (acid/base) conditions.

G Parent This compound (Tertiary Amine) Noxide This compound N-oxide (N-Oxide Degradant) Parent->Noxide [O] e.g., H2O2 Secondary Secondary Amine + Formaldehyde (N-dealkylation products) Parent->Secondary Harsh [O] (over-stress)

Caption: Primary degradation pathway under oxidative conditions.

Detailed Experimental Protocols

Note: These are starting point protocols. The concentrations, temperatures, and times should be adjusted to achieve the target 5-20% degradation.[1][4] Always run a control sample (drug substance in solvent without the stressor) in parallel.

Acid Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., water or methanol).

  • Add an equal volume of 0.1 M HCl to the drug solution.

  • Heat the solution in a water bath at 60°C.

  • Withdraw aliquots at designated time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.[6]

Base Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Add an equal volume of 0.1 M NaOH to the drug solution.

  • Heat the solution in a water bath at 60°C.

  • Withdraw aliquots at designated time points.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.[6]

Oxidative Degradation Protocol
  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 2, 6, 24 hours).

  • Once the target degradation is achieved, dilute the sample to a suitable concentration with the mobile phase and analyze immediately by HPLC.

Thermal Degradation Protocol
  • Place the solid drug substance in a vial and store it in a temperature-controlled oven at 80°C.

  • To test thermal degradation in solution, prepare a 1 mg/mL solution and store it in the oven, ensuring the vial is sealed to prevent evaporation.

  • At designated time points (e.g., 1, 3, 7 days), withdraw the sample, dissolve it (if solid), dilute to a suitable concentration, and analyze by HPLC.[6]

Photolytic Degradation Protocol
  • Expose the drug substance (as a solid or in a 1 mg/mL solution in a quartz vial) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[3]

  • Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light and store it under the same conditions.[6]

  • After the specified exposure (e.g., 1.2 million lux hours), prepare the samples for analysis by dissolving/diluting to a suitable concentration and analyze by HPLC.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Signatures of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel molecules is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N,N-Di-(beta-carboethoxyethyl)methylamine. Due to the limited availability of public, experimentally-derived spectra for this specific tertiary amine, we will present high-quality predicted data and compare it with the experimentally-verified spectral data of a closely related analogue, Diethyl 3,3'-iminodipropionate. This comparative approach offers valuable insights into the influence of the N-methyl group on the spectroscopic properties of this class of compounds.

Introduction to this compound

This compound, with the chemical formula C11H21NO4, is a tertiary amine containing two beta-carboethoxyethyl side chains.[1] Its structure is foundational to various applications, including its role as a potential impurity in the synthesis of pharmaceutical compounds like Azelastine, where it is known as Azelastine Impurity 10.[1] A thorough understanding of its spectral characteristics is crucial for its identification and quantification in complex mixtures.

Predicted and Comparative Spectroscopic Data

The following sections detail the predicted NMR and MS data for this compound and compare it with the experimental data for Diethyl 3,3'-iminodipropionate. This comparison will highlight the key spectral differences arising from the substitution of the N-H proton with a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

  • This compound (Predicted): The ¹H NMR spectrum is expected to show a singlet for the N-methyl protons, along with triplets for the methylene groups adjacent to the nitrogen and the ester carbonyl group, and a quartet for the methylene group of the ethyl ester, coupled to a triplet from the terminal methyl group.

  • Diethyl 3,3'-iminodipropionate (Experimental): The experimental spectrum of this secondary amine shows similar patterns for the ethyl ester groups but lacks the N-methyl singlet. Instead, a broad singlet corresponding to the N-H proton is typically observed, the chemical shift of which can be concentration and solvent dependent.

Assignment This compound (Predicted Chemical Shift, δ ppm) Diethyl 3,3'-iminodipropionate (Experimental Chemical Shift, δ ppm) Multiplicity Integration
-CH2-CH3~1.251.24t6H
-N-CH3~2.2-2.4-s3H
-N-CH2-CH2-~2.5-2.7 (triplet for -CH2-C=O), ~2.7-2.9 (triplet for -N-CH2-)~2.5-2.9 (overlapping triplets)t8H
-O-CH2-CH3~4.124.11q4H
-NH--Variable (often broad)s (broad)1H

The carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule.

  • This compound (Predicted): The spectrum is expected to show distinct signals for the N-methyl carbon, the two methylene carbons of the propionate backbone, the ester carbonyl carbon, and the two carbons of the ethyl group.

  • Diethyl 3,3'-iminodipropionate (Experimental): The spectrum is similar, but the absence of the N-methyl group results in one fewer signal in the aliphatic region. The chemical shifts of the carbons attached to the nitrogen are also influenced by the presence of the N-H proton versus the N-methyl group.

Assignment This compound (Predicted Chemical Shift, δ ppm) Diethyl 3,3'-iminodipropionate (Experimental Chemical Shift, δ ppm)
-CH2-C H3~14.214.2
-N-C H3~42.5-
-N-C H2-CH2-~49-52~45-48
-CH2-C H2-C=O~33-36~34-37
-O-C H2-CH3~60.560.4
-C =O~172.5~172.8
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

  • This compound: The predicted mass spectrum for the protonated molecule [M+H]⁺ would show a peak at m/z 232.15434.[2] Common adducts such as [M+Na]⁺ at m/z 254.13628 are also anticipated.[2]

  • Diethyl 3,3'-iminodipropionate: The experimental mass spectrum of this compound would show a protonated molecule [M+H]⁺ at m/z 218.1392, reflecting the difference of a methyl group (14 Da) compared to its N-methylated counterpart.

Ion This compound (Predicted m/z) [2]Diethyl 3,3'-iminodipropionate (Calculated m/z)
[M]⁺231.14651217.1314
[M+H]⁺232.15434218.1392
[M+Na]⁺254.13628240.1211

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the NMR and mass spectrometry data discussed in this guide. The causality behind experimental choices is highlighted to provide a deeper understanding.

NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument Setup: The NMR experiment is performed on a spectrometer, for instance, a 400 MHz instrument. The magnetic field is carefully homogenized through a process called shimming to ensure high-resolution spectra.

  • ¹H NMR Acquisition: A standard single-pulse experiment is run to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected. Finally, the chemical shifts, integration (for ¹H), and multiplicities are analyzed to elucidate the molecular structure.

Mass Spectrometry Data Acquisition

References

A Comparative Guide to N,N-Di-(beta-carboethoxyethyl)methylamine and Other Tertiary Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the selection of an appropriate tertiary amine base is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth comparison of N,N-Di-(beta-carboethoxyethyl)methylamine with three other widely used tertiary amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). This analysis is grounded in their fundamental chemical properties, steric and electronic effects, and performance in key chemical transformations, offering a comprehensive resource for researchers and professionals in the field.

Introduction to the Amines

Tertiary amines are a class of organic compounds derived from ammonia where the three hydrogen atoms are substituted with organic groups.[1] They are characterized by a nitrogen atom bonded to three carbon atoms, which imparts basic and nucleophilic properties. The specific nature of the substituents on the nitrogen atom dictates the amine's reactivity, steric hindrance, and solubility, making the choice of tertiary amine a crucial parameter in reaction design.

This compound is a tertiary amine featuring a central methyl group and two beta-carboethoxyethyl side chains. Its structure suggests a moderate level of steric bulk and the presence of ester functionalities that can influence its chemical behavior and stability.

Triethylamine (TEA) is one of the most common and cost-effective tertiary amine bases used in organic synthesis.[2] Its three ethyl groups provide a balance of basicity and moderate steric hindrance.

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic base.[3] The two bulky isopropyl groups effectively shield the nitrogen's lone pair, making it an excellent choice for reactions where nucleophilic side reactions are a concern.

1,8-Bis(dimethylamino)naphthalene (Proton Sponge) is a unique diamine with exceptional basicity.[4] Its rigid naphthalene backbone forces the two dimethylamino groups into close proximity, leading to significant strain that is relieved upon protonation, making it a powerful, non-nucleophilic proton scavenger.

Physicochemical Properties: A Comparative Overview

The utility of a tertiary amine in a specific application is largely dictated by its physicochemical properties. The following table summarizes key parameters for this compound and the selected comparative amines.

PropertyThis compoundTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
CAS Number 6315-60-2[5]121-44-8[2]7087-68-5[6]20734-58-1[4]
Molecular Formula C₁₁H₂₁NO₄[5]C₆H₁₅N[2]C₈H₁₉N[6]C₁₄H₁₈N₂[4]
Molecular Weight ( g/mol ) 231.29[7]101.19[2]129.24[8]214.31[4]
pKa of Conjugate Acid (in water) ~7.91 (Predicted)[5]10.75[2][9][10][11]~11[3][6][12]12.34[4]
Boiling Point (°C) 373.37 (rough estimate)89.5[10]127[8]144-145 (at 3.75 mmHg)
Appearance -Colorless liquid[2]Colorless to pale yellow liquid[12]White crystalline powder[4]

The Interplay of Basicity and Steric Hindrance

The performance of a tertiary amine as a base or catalyst is a delicate balance between its basicity (the ability to accept a proton) and its steric hindrance (the bulkiness around the nitrogen atom).

Basicity (pKa): A higher pKa of the conjugate acid indicates a stronger base.[11] As shown in the table, Proton Sponge is the strongest base, followed by DIPEA and TEA. The predicted pKa of this compound is significantly lower, suggesting it is a weaker base compared to the others. This can be attributed to the electron-withdrawing effect of the two ester groups, which reduces the electron density on the nitrogen atom.

Steric Hindrance: Steric bulk around the nitrogen atom can prevent it from acting as a nucleophile, which is often desirable to avoid side reactions.[13] DIPEA is a classic example of a sterically hindered, non-nucleophilic base due to its two isopropyl groups.[3] Proton Sponge also exhibits low nucleophilicity due to the rigid structure holding the dimethylamino groups.[4] TEA has moderate steric hindrance. The steric profile of this compound is expected to be moderate, influenced by the flexibility of the ethyl chains.

dot graph Steric_vs_Basicity { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Figure 1: A conceptual diagram illustrating the relative positioning of the compared tertiary amines based on their basicity and steric hindrance.

Performance in Key Synthetic Applications: A Proposed Comparative Study

To provide a truly objective comparison, a standardized experimental protocol is necessary. The Michael addition of a thiol to an acrylate is an excellent model reaction as it is widely catalyzed by tertiary amines and is sensitive to the catalyst's properties.

Proposed Experimental Workflow: Michael Addition of Thiophenol to Ethyl Acrylate

This proposed experiment aims to quantify the catalytic efficiency of this compound, TEA, DIPEA, and Proton Sponge in the Michael addition of thiophenol to ethyl acrylate.

G

Detailed Experimental Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of thiophenol, ethyl acrylate, and each of the four tertiary amine catalysts in acetonitrile. Also, prepare a stock solution of an internal standard (e.g., dodecane) for GC analysis.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions of thiophenol, ethyl acrylate, and the internal standard.

  • Initiation and Monitoring: To each vial, add the designated tertiary amine catalyst to initiate the reaction. Start a timer immediately. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench the reaction in the aliquot by diluting it with a suitable solvent and, if necessary, washing with a dilute acid to remove the amine catalyst. Prepare the sample for GC analysis.

  • GC Analysis: Analyze the samples using a gas chromatograph equipped with a flame ionization detector (GC-FID) to determine the concentration of the reactants and the product.[14][15]

  • Data Analysis: Plot the concentration of the product versus time for each catalyst to determine the reaction kinetics. Calculate the initial reaction rate and the final product yield for each amine. Analyze the chromatograms for the presence of any byproducts.

Expected Outcomes and Comparative Performance Analysis

Based on the physicochemical properties of the amines, the following outcomes can be hypothesized for the proposed Michael addition experiment:

  • This compound: Due to its lower predicted basicity, it is expected to be a less active catalyst compared to TEA and DIPEA, resulting in a slower reaction rate. The presence of ester groups might also lead to potential side reactions, such as transesterification, under certain conditions.

  • Triethylamine (TEA): As a moderately strong base with moderate steric hindrance, TEA is expected to be an effective catalyst for this reaction, leading to a good reaction rate and high yield.[16]

  • N,N-Diisopropylethylamine (DIPEA): Its strong basicity should promote the reaction; however, its significant steric hindrance might slightly reduce its catalytic efficiency compared to the less hindered TEA in this specific transformation. Its non-nucleophilic nature will likely lead to a cleaner reaction with fewer byproducts.

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge): While being the strongest base, its primary role is as a proton scavenger. In a Michael addition, which proceeds through a different mechanism, its catalytic activity might not be as pronounced as that of TEA or DIPEA. Its high cost and more specialized applications often reserve it for reactions where very strong, non-nucleophilic proton abstraction is essential.

Stability and Potential for Hydrolysis

An important consideration, particularly for this compound, is the stability of the ester functionalities. The presence of the tertiary amine nitrogen in the same molecule can potentially catalyze the hydrolysis of the ester groups, especially in the presence of water. This self-catalyzed degradation could be a limiting factor for its use in certain applications or for its long-term storage.

A proposed experiment to evaluate this would involve monitoring a solution of this compound in a buffered aqueous solution at different pH values over time, using techniques like NMR or HPLC to quantify the rate of hydrolysis.[17][18]

Conclusion: Selecting the Right Tertiary Amine

The choice of a tertiary amine is a multifaceted decision that requires a thorough understanding of the reaction mechanism and the specific properties of the amine.

  • This compound , with its predicted lower basicity and ester functionalities, may be suitable for applications requiring a milder base where its unique structure could offer advantages in solubility or downstream functionalization. However, its potential for hydrolysis should be carefully evaluated.

  • Triethylamine (TEA) remains a versatile and economical choice for a wide range of reactions where a moderately strong, nucleophilic base is acceptable.

  • N,N-Diisopropylethylamine (DIPEA) is the go-to option when a strong, non-nucleophilic base is required to prevent unwanted side reactions, particularly in sensitive and complex syntheses.

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) is a specialized and powerful tool for reactions that necessitate a very strong, non-nucleophilic proton scavenger, though its cost and specific mechanism of action limit its general applicability.

By carefully considering the interplay of basicity, steric hindrance, and potential side reactions, researchers can make an informed decision to optimize their chemical transformations and achieve their desired outcomes.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Analysis

N,N-Di-(beta-carboethoxyethyl)methylamine (CAS: 6315-60-2) is a tertiary amine with a distinct molecular structure featuring a central methylamine core flanked by two carboethoxyethyl chains.[1] This molecule may serve as a chemical intermediate, a reference standard, or, in certain contexts, be identified as a process impurity, such as "Azelastine Impurity 10".[1] When developing analytical methods, particularly ligand-binding assays like immunoassays for monitoring such small molecules (haptens), specificity is paramount. An assay's specificity is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Cross-reactivity occurs when an antibody, designed to bind a specific antigen, also binds to other structurally similar molecules.[2] This can lead to false-positive results or inaccurate quantification, compromising the integrity of research, diagnostic, and drug development data. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will use the gold-standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) as our model system, explaining the causal logic behind experimental choices to ensure a robust and self-validating protocol.

Part 1: Designing the Cross-Reactivity Panel

The foundation of a rigorous cross-reactivity study lies in the thoughtful selection of comparator compounds. The goal is to challenge the assay's specificity with molecules that are structurally or chemically related to the target analyte. For this compound, we can logically deduce potential cross-reactants from its synthesis precursors, potential byproducts, and structural analogs.

Rationale for Comparator Selection:

  • Precursors: The most likely synthesis route involves the reaction of methylamine with ethyl acrylate. Therefore, these starting materials are critical to include.

  • Synthesis Intermediates/Byproducts: Incomplete reactions could yield the mono-substituted version of the molecule, N-(beta-carboethoxyethyl)methylamine.

  • Analogs with Altered Core: Replacing the central methyl group with a hydrogen (secondary amine) or another alkyl group tests the antibody's recognition of the tertiary amine core.

  • Analogs with Altered Side-Chains: Changing the ester group (e.g., from ethyl to methyl or tert-butyl) or the chain length evaluates the contribution of the side-chains to the binding epitope.

Based on this logic, the following comparator panel is proposed:

Compound Name Role/Rationale Structure
This compound Target Analyte (Reference) CCOC(=O)CCN(C)CCC(=O)OCC
MethylamineSynthesis PrecursorCN
Ethyl AcrylateSynthesis PrecursorCCOC(=O)C=C
N-(beta-carboethoxyethyl)methylamineMono-substituted IntermediateCNCCC(=O)OCC
N,N-Di-(beta-carboxyethyl)methylamineHydrolyzed Metabolite/DegradantHOOCCCN(C)CCC(=O)OOH
TriethylamineStructurally Simple Tertiary AmineCCN(CC)CC
DiethylamineStructurally Simple Secondary AmineCCNCC

Below is a visualization of the structural relationships between the target analyte and key potential cross-reactants.

G cluster_target Target Analyte cluster_precursors Synthesis Precursors cluster_analogs Structural Analogs & Byproducts Target This compound Mono Mono-substituted Intermediate Target->Mono Structurally Similar Hydrolyzed Hydrolyzed Analog Target->Hydrolyzed Structurally Similar TEA Triethylamine (Tertiary Amine) Target->TEA Shares Tertiary Amine Core Methylamine Methylamine Methylamine->Target React to Form EthylAcrylate Ethyl Acrylate EthylAcrylate->Target React to Form

Caption: Logical relationships between the target analyte and comparator compounds.

Part 2: Experimental Protocol — Competitive Inhibition ELISA

The competitive ELISA is the most suitable format for quantifying small molecules like our target analyte.[3][4] In this assay, the analyte in the sample competes with a labeled (or coated) antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that is ideal for quantification and cross-reactivity assessment.[5]

Principle of the Assay

This protocol assumes the development of a specific monoclonal antibody to this compound, which has been conjugated to a protein carrier (like BSA) to make it immunogenic. The microplate wells are coated with this conjugate. The sample containing the free analyte is then added along with a limited amount of the specific antibody. Free analyte in the sample competes with the coated analyte for antibody binding.

Step-by-Step Methodology
  • Antigen Coating of Microplate:

    • Prepare a solution of the this compound-BSA conjugate at 2 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well high-binding microplate.

    • Cover the plate and incubate overnight at 4°C.[6] This allows the protein conjugate to passively adsorb to the well surface.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). This removes any unbound antigen.

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well.[7]

    • Incubate for 2 hours at room temperature. This step is crucial to block any remaining non-specific binding sites on the plastic surface, thereby reducing background signal.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each comparator compound in the assay buffer. A typical starting concentration would be 1 mg/mL, diluted down through 8 points.

    • In a separate dilution plate, mix 50 µL of each standard or comparator dilution with 50 µL of the pre-titrated primary antibody solution.

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte.[6]

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 90 minutes at 37°C. During this step, any antibody not bound to the free analyte will bind to the coated antigen.

  • Detection:

    • Wash the plate three times as described in step 2.

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Generation:

    • Wash the plate five times to ensure all unbound secondary antibody is removed.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.[5]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[5]

The entire workflow is visualized in the diagram below.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Reading A 1. Coat Plate (Analyte-BSA Conjugate) B 2. Wash A->B C 3. Block (e.g., 3% BSA) B->C F 6. Add to Plate & Incubate D 4. Prepare Standards & Comparators E 5. Pre-incubate with Primary Antibody D->E E->F G 7. Wash H 8. Add HRP-Secondary Antibody & Incubate G->H I 9. Wash H->I J 10. Add TMB Substrate I->J K 11. Add Stop Solution J->K L 12. Read OD at 450 nm K->L

Caption: Workflow diagram for the competitive ELISA protocol.

Part 3: Data Analysis and Interpretation

The data from the plate reader is used to generate inhibition curves for the target analyte and each comparator. The OD values are plotted against the logarithm of the compound concentration.

  • Calculate IC50: For each curve, determine the concentration of the compound that causes 50% inhibition of the maximum signal (IC50). The IC50 is the key metric for comparing the relative binding affinities.

  • Calculate Percent Cross-Reactivity: The cross-reactivity of each comparator compound is calculated relative to the target analyte using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Comparator Compound) x 100

Hypothetical Data Summary

The following table presents a potential outcome of this study, demonstrating how the data would be structured for clear comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound 15 100% Reference Compound
N-(beta-carboethoxyethyl)methylamine3504.3%Moderate cross-reactivity, indicating the second side-chain is important for binding.
N,N-Di-(beta-carboxyethyl)methylamine1,2001.25%Low cross-reactivity, suggesting the ethyl ester groups are critical for recognition.
Triethylamine> 10,000< 0.15%Negligible cross-reactivity; the carboethoxyethyl side-chains are essential.
Diethylamine> 10,000< 0.15%Negligible cross-reactivity; both the tertiary amine and side-chains are required.
Methylamine> 50,000< 0.03%No significant binding.
Ethyl Acrylate> 50,000< 0.03%No significant binding.

Conclusion

This guide outlines a robust, scientifically-grounded framework for assessing the cross-reactivity of an analytical method for this compound. By logically selecting comparator compounds and employing a validated competitive ELISA protocol, researchers can generate clear, quantitative data to define the specificity of their assay. The hypothetical results demonstrate that the assay is highly specific for the target analyte, with minimal interference from its precursors or structurally related amines. Such a study is an indispensable component of method validation, ensuring the generation of trustworthy and reliable data in research and development settings.

References

Efficacy of N,N-Di-(beta-carboethoxyethyl)methylamine versus commercial catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy: Evaluating N,N-Di-(beta-carboethoxyethyl)methylamine Against Commercial Benchmarks

For professionals in chemical synthesis and drug development, the selection of an appropriate catalyst is a critical decision that dictates reaction efficiency, yield, and overall process economy. While established commercial catalysts offer reliability, the exploration of novel catalytic agents is essential for innovation and process optimization. This guide provides a comprehensive framework for evaluating the efficacy of this compound, a tertiary amine with potential catalytic properties, against well-established commercial catalysts in key industrial reactions.

Our approach is grounded in fundamental chemical principles and established experimental methodologies. Rather than presenting unverified claims, we aim to equip researchers with the scientific rationale and practical protocols necessary to conduct a robust comparative analysis. We will delve into the structural attributes of this compound, predict its potential catalytic behavior based on established structure-activity relationships, and provide detailed, self-validating experimental designs for its evaluation in polyurethane synthesis and Knoevenagel condensation reactions.

Structural Analysis: Predicting Catalytic Potential

This compound is a tertiary amine characterized by a central nitrogen atom bonded to a methyl group and two carboethoxyethyl side chains[1][2].

Chemical Structure: CCOC(=O)CCN(C)CCC(=O)OCC[1]

From a catalytic perspective, several structural features are noteworthy:

  • Tertiary Amine Core: The nitrogen atom possesses a lone pair of electrons, making it a potential Lewis base capable of activating reactants. Tertiary amines are widely used as catalysts, particularly in polyurethane production where they influence the gelling and blowing reactions[3][4].

  • Steric Hindrance: The two bulky carboethoxyethyl groups create significant steric hindrance around the nitrogen atom. In catalysis, steric hindrance can profoundly impact activity. For instance, in polyurethane foam production, sterically hindered amines like dimethylcyclohexylamine (DMCHA) are strong bases but may exhibit different catalytic selectivity compared to less hindered amines like triethylenediamine (TEDA)[5]. This hindrance could potentially offer unique selectivity in certain reactions but may slow down others.

  • Electron-Withdrawing Groups: The ester functionalities (-COOEt) are electron-withdrawing. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa ≈ 7.9 predicted)[2]. Catalytic activity in many base-catalyzed reactions is directly correlated with the basicity of the amine; higher basicity generally leads to higher activity[4]. Therefore, it is reasonable to hypothesize that this compound may be a less active catalyst than strongly basic commercial amines.

Comparative Landscape: Commercial Catalysts

To establish a benchmark for comparison, we will consider established catalysts in two distinct, high-impact areas: Polyurethane Synthesis and Knoevenagel Condensation.

Catalysts in Polyurethane (PU) Synthesis

PU chemistry is dominated by two primary reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water). Amine catalysts are crucial for controlling the rates of these reactions[6].

  • Triethylenediamine (TEDA/DABCO): Considered a benchmark catalyst, TEDA is a strong, non-sterically hindered amine that effectively catalyzes both gelling and blowing reactions. It is widely used across all types of polyurethane foams[5][7].

  • Bis(2-dimethylaminoethyl) ether (DMDEE): This is a classic "blowing" catalyst. The ether linkages are believed to enhance its selectivity for the isocyanate-water reaction, making it ideal for producing flexible foams where CO2 generation is critical[5].

  • N,N-Dimethylcyclohexylamine (DMCHA): A sterically hindered amine, DMCHA is a strong base primarily used as a gelling catalyst in rigid foams[5][8].

Catalysts for Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group[9]. A diverse range of catalysts can be employed.

  • Homogeneous Base Catalysts: Simple amines like piperidine or pyridine are traditionally used. However, their separation from the reaction mixture can be challenging[10].

  • Heterogeneous Solid-Base Catalysts: Materials like metal oxides (e.g., CaO–MgO) and zeolites are increasingly favored. They offer significant advantages in terms of easy separation, reusability, and reduced environmental impact[9][11][12]. For example, a 1CaO–1.5MgO binary metal oxide has been shown to be highly effective for Knoevenagel condensations in water at room temperature[12].

Experimental Design for Comparative Efficacy Testing

A rigorous and direct comparison requires standardized experimental protocols. We propose the following workflows to evaluate the performance of this compound against commercial standards.

Workflow for Catalyst Screening

The following diagram outlines a generalized workflow for evaluating a novel catalyst against a known standard.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_eval Evaluation prep_reactants Prepare Reactant Solutions (e.g., Aldehyde, Polyol) run_X Run Reaction with Catalyst X (Controlled Temp & Time) prep_reactants->run_X Add Reactants run_std Run Reaction with Standard (Identical Conditions) prep_reactants->run_std Add Reactants run_blank Run Blank Reaction (No Catalyst) prep_reactants->run_blank Add Reactants prep_catalyst_X Prepare Solution of Catalyst X prep_catalyst_X->run_X Add Catalyst prep_catalyst_std Prepare Solution of Standard Catalyst prep_catalyst_std->run_std Add Catalyst monitor Monitor Progress (TLC, GC, etc.) run_X->monitor run_std->monitor run_blank->monitor isolate Isolate & Purify Product monitor->isolate characterize Characterize Product & Calculate Yield isolate->characterize compare Compare Yield, Reaction Time, & Selectivity characterize->compare

Caption: Generalized workflow for catalyst performance evaluation.

Protocol 1: Evaluation in Polyurethane Foam Synthesis

Objective: To compare the catalytic activity (gelling and blowing) of this compound against TEDA (balanced catalyst) and DMDEE (blowing catalyst).

Methodology:

  • Formulation Preparation: Prepare a standard flexible polyurethane foam formulation. For every 100 parts per hundred polyol (pphp) of a standard polyether polyol (e.g., 3000 MW triol), add:

    • Water: 4.0 pphp

    • Silicone Surfactant: 1.0 pphp

    • Catalyst: See table below for concentrations.

    • Toluene Diisocyanate (TDI) 80/20: Index 105 (amount calculated based on polyol and water hydroxyl numbers).

  • Catalyst Loading: Three separate experiments will be run. The molar equivalent of the catalyst will be kept constant based on a standard loading of TEDA (e.g., 0.5 pphp).

    • Test 1 (Standard): TEDA

    • Test 2 (Blowing Standard): DMDEE

    • Test 3 (Test Catalyst): this compound

  • Mixing and Observation:

    • In a paper cup, thoroughly mix the polyol, water, surfactant, and amine catalyst for 30 seconds at 2000 RPM.

    • Add the pre-weighed TDI and mix vigorously for 5-7 seconds.

    • Immediately pour the mixture into a ventilated container and start a stopwatch.

  • Data Collection: Record the following key reaction profile parameters:

    • Cream Time: Time from mixing until the liquid begins to rise and change color.

    • Gel Time (String Time): Time until fine polymer strings can be pulled from the reacting mass.

    • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

    • Rise Time: Time until the foam has reached its maximum height.

Hypothetical Data Presentation:

CatalystMolar Equiv. (relative to TEDA)Cream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)
TEDA (Standard)1.0106085110
DMDEE1.0895130120
This compound1.025150200180

Interpretation of Results: A longer cream and gel time for this compound would support the hypothesis that its reduced basicity and increased steric hindrance lead to lower catalytic activity compared to industry standards like TEDA[4][5].

Protocol 2: Evaluation in Knoevenagel Condensation

Objective: To compare the efficacy of this compound against a standard homogeneous catalyst (Piperidine) and a heterogeneous catalyst (CaO-MgO) in the condensation of benzaldehyde and malononitrile.

Methodology:

  • Reaction Setup: In three separate 50 mL round-bottom flasks, combine benzaldehyde (10 mmol) and malononitrile (10 mmol) in 10 mL of ethanol at room temperature.

  • Catalyst Addition:

    • Flask 1 (Homogeneous Std): Add Piperidine (1 mol%, 0.1 mmol).

    • Flask 2 (Heterogeneous Std): Add activated CaO-MgO powder (50 mg)[12].

    • Flask 3 (Test Catalyst): Add this compound (1 mol%, 0.1 mmol).

  • Reaction and Monitoring:

    • Stir all three mixtures at room temperature (25°C).

    • Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC) with a 1:9 ethyl acetate/petroleum ether eluent.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), quench the reaction by adding 10 mL of dilute HCl (for amine catalysts). For the heterogeneous catalyst, filter to remove it.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Determine the yield of the crude product (2-benzylidenemalononitrile) and confirm its identity via NMR or GC-MS.

Hypothetical Data Presentation:

CatalystCatalyst TypeCatalyst LoadingReaction Time (min)Yield (%)
PiperidineHomogeneous1 mol%3095
CaO-MgOHeterogeneous50 mg1598
This compoundHomogeneous1 mol%12075

Interpretation of Results: A significantly longer reaction time and lower yield for this compound would again point towards lower catalytic activity, likely due to its reduced basicity compared to piperidine. The comparison with CaO-MgO highlights the general efficiency advantages of modern heterogeneous catalysts[9][12].

Mechanistic Considerations

Understanding the underlying mechanism is key to interpreting catalytic performance. In polyurethane synthesis, the tertiary amine catalyst functions by activating the isocyanate group or the polyol's hydroxyl group.

PU_Mechanism R_NCO R-N=C=O (Isocyanate) Complex1 Activated Complex [R-N=C=O---NR'3] R_NCO->Complex1 Amine R'3N (Amine Catalyst) Amine->Complex1 Polyol R''-OH (Polyol) Urethane Urethane Product Polyol->Urethane Complex1->Urethane + R''-OH Urethane->Amine Catalyst Regenerated

Caption: Tertiary amine catalysis in urethane formation.

The efficiency of this cycle is governed by the amine's ability to form the activated complex (nucleophilicity and basicity) and the accessibility of the catalytic site (steric hindrance)[4][5]. The structural features of this compound—lower basicity and higher steric bulk—are predicted to impede this cycle relative to catalysts like TEDA.

Conclusion and Future Outlook

This guide establishes a scientifically rigorous framework for evaluating the catalytic efficacy of this compound. Based on a detailed structural analysis, we hypothesize that its performance will be modest compared to leading commercial catalysts in both polyurethane synthesis and Knoevenagel condensation due to a combination of steric hindrance and reduced basicity from its carboethoxyethyl substituents.

However, theoretical analysis is not a substitute for empirical data. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to validate these hypotheses. By directly comparing this compound against industry benchmarks like TEDA and advanced heterogeneous systems, its true potential—or limitations—can be accurately quantified. While it may not replace high-activity catalysts in mainstream applications, it could potentially find niche uses where its specific steric or electronic properties offer unique selectivity or a delayed-action effect. The pursuit of such knowledge is the cornerstone of advancing chemical manufacturing and drug development.

References

A Senior Application Scientist's Guide to Benchmarking the Performance of N,N-Di-(beta-carboethoxyethyl)methylamine and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Di-(beta-carboethoxyethyl)methylamine, a difunctional tertiary amine, serves as a versatile intermediate in organic synthesis and has been identified as a process-related impurity in active pharmaceutical ingredients such as Azelastine[1]. Understanding its performance, particularly its catalytic activity, is crucial for process optimization and impurity control. This guide provides a comprehensive framework for benchmarking the performance of the parent compound and offers predictive insights into how structural modifications could yield derivatives with tailored properties. We will explore the causal relationships between molecular structure and catalytic efficacy, provide detailed experimental protocols for performance validation, and place the compound in context with other widely used tertiary amine catalysts.

Introduction: The Significance of this compound

This compound, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, is a tertiary amine characterized by a central methyl-substituted nitrogen atom and two carboethoxyethyl side chains[2][3]. Its structure, featuring a sterically accessible nitrogen lone pair and ester functionalities, makes it a candidate for applications as a base catalyst or a nucleophilic reagent in organic synthesis.

Tertiary amines are a cornerstone of modern chemistry, acting as catalysts in a vast array of reactions, from the formation of polyurethanes to the ring-opening of epoxides[4][5]. Their performance is dictated by a delicate balance of two key properties:

  • Basicity (pKa): The ability to accept a proton, which influences its capacity to activate substrates (e.g., deprotonating a polyol). The predicted pKa for the parent compound is approximately 7.91[2].

  • Steric Hindrance: The degree of crowding around the nitrogen atom, which governs the accessibility of its lone pair of electrons to other reacting molecules.

This guide establishes a robust methodology for evaluating the catalytic performance of this compound and provides a logical framework for predicting the performance of its hypothetical derivatives.

General Synthesis Pathway

The parent compound is typically synthesized via the double Michael addition of methylamine to an acrylate ester, such as ethyl acrylate. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

cluster_reactants Reactants cluster_process Process cluster_product Product MeNH2 Methylamine (CH₃NH₂) Reaction Double Michael Addition MeNH2->Reaction EtAcrylate Ethyl Acrylate (x2) EtAcrylate->Reaction Target This compound Reaction->Target Yields

Caption: General synthesis of this compound.

Performance Benchmarking: A Framework for Catalytic Activity

To objectively assess performance, we must benchmark the compound in a well-understood catalytic system. The formation of urethanes, the basis for polyurethane chemistry, provides an excellent model reaction. Tertiary amine catalysts accelerate the reaction between an isocyanate and a polyol[4].

Key Performance Indicators (KPIs)
  • Reaction Kinetics (k_obs): The observed rate constant provides a direct quantitative measure of catalytic efficiency.

  • Gel Time: The time taken for the reacting mixture to reach a semi-solid, gelatinous state. This is a critical parameter in polymer and coatings applications[4].

  • Selectivity: The catalyst's ability to preferentially promote the desired reaction (e.g., gelling) over side reactions (e.g., blowing, in the case of polyurethane foam)[4].

Experimental Protocol: Evaluating Catalytic Performance in Urethane Formation

This protocol provides a self-validating system for measuring the catalytic activity of this compound.

Materials:

  • Phenyl Isocyanate (Substrate A)

  • 1-Butanol (Model Polyol, Substrate B)

  • This compound (Catalyst)

  • Anhydrous Toluene (Solvent)

  • Internal Standard (e.g., Dodecane)

  • Reaction vessel with magnetic stirring and temperature control (e.g., jacketed reactor)

  • GC-FID or HPLC for reaction monitoring

Procedure:

  • Preparation: In a temperature-controlled reactor at 25°C, prepare a solution of 1-Butanol (1.0 M) and the internal standard in anhydrous toluene.

  • Catalyst Addition: Add this compound to the reactor to a final concentration of 0.05 M. Allow the mixture to thermally equilibrate.

  • Initiation: Add Phenyl Isocyanate (1.0 M) to the reactor to initiate the reaction. Start timing (t=0).

  • Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a solution of dibutylamine to consume unreacted isocyanate).

  • Analysis: Analyze the quenched aliquots using GC-FID or HPLC to determine the concentration of the remaining 1-Butanol or the formed urethane product.

  • Data Processing: Plot the concentration of the reactant versus time. The slope of this line will be used to determine the observed rate constant (k_obs).

Causality Behind Experimental Choices:

  • Model Substrates: Phenyl isocyanate and 1-butanol are chosen for their well-defined reactivity and ease of analysis, providing a clean system to isolate the catalyst's effect.

  • Anhydrous Conditions: Moisture is rigorously excluded as it would react with the isocyanate, creating a competing reaction and confounding the kinetic data.

  • Internal Standard: This is crucial for accurate quantification by chromatographic methods, correcting for any variations in injection volume.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Polyol & Internal Standard in Solvent A2 Add Catalyst & Equilibrate Temperature (25°C) A1->A2 B1 Initiate with Isocyanate (t=0) A2->B1 Start Reaction B2 Withdraw & Quench Aliquots at Timed Intervals B1->B2 C1 Analyze via GC or HPLC B2->C1 Analyze Samples C2 Plot [Reactant] vs. Time C1->C2 C3 Calculate Rate Constant (k_obs) C2->C3

Caption: Experimental workflow for catalyst performance evaluation.

Comparative Analysis: Structure-Performance Relationships

While direct experimental data on derivatives of this compound is scarce, we can infer performance changes based on established principles of physical organic chemistry.

Hypothetical Derivative Series:
  • Varying the N-Alkyl Group (Steric Effects):

    • Derivative: N-Ethyl-N,N-Di-(beta-carboethoxyethyl)amine.

    • Predicted Impact: Replacing the N-methyl group with a bulkier N-ethyl group increases steric hindrance around the nitrogen. This would likely decrease the catalytic activity by impeding the approach of the isocyanate or polyol to the catalytic center.

  • Modifying the Ester Group (Electronic Effects):

    • Derivative: N,N-Di-(beta-carbo-tert-butoxyethyl)methylamine.

    • Predicted Impact: The electron-donating nature of the tert-butyl group is slightly greater than the ethyl group. This could lead to a minor increase in the electron density on the nitrogen, marginally increasing its basicity and potentially leading to a slight increase in catalytic activity.

  • Hydrolysis to the Di-acid (Functional Group Transformation):

    • Derivative: N,N-Di-(beta-carboxyethyl)methylamine.

    • Predicted Impact: Hydrolysis of the esters to carboxylic acids would create a zwitterionic structure at neutral pH. The nitrogen's lone pair would be protonated, rendering the molecule catalytically inactive as a base. This highlights the sensitivity of performance to functional group transformations.

Performance in Context: Comparison with Standard Catalysts

To provide a practical benchmark, the performance of this compound should be compared against industry-standard tertiary amine catalysts.

CatalystStructurepKa (of Conjugate Acid)Key FeatureExpected Relative Activity
This compound Diester-functionalized~7.9 (Predicted)[2]Moderate basicity, moderate steric hindrance.Baseline
Triethylamine (TEA) Simple trialkylamine10.7High basicity, moderate hindrance.Higher than baseline.
DABCO (1,4-Diazabicyclo[2.2.2]octane) Bridged bicyclic amine8.8High basicity, low steric hindrance due to caged structure.Significantly higher than baseline.
DMAP (4-Dimethylaminopyridine) Pyridine derivative9.7High basicity, resonance stabilized. Often used in acylation.Very high, different mechanism.

This table illustrates that the parent compound is expected to be a moderately active catalyst compared to highly basic and sterically unencumbered catalysts like DABCO. Its value may lie in providing a more controlled, less aggressive catalytic rate for specific applications where a rapid reaction is undesirable.

Conclusion and Future Outlook

This guide establishes a comprehensive methodology for benchmarking the performance of this compound as a tertiary amine catalyst. While it is predicted to be a catalyst of moderate activity, its true value lies in its potential for derivatization. By systematically modifying its N-alkyl and carboethoxyethyl moieties, a family of catalysts with finely-tuned steric and electronic properties can be developed.

For researchers in drug development, understanding the catalytic potential of this molecule is critical for controlling its formation as an impurity and for predicting its impact on the stability of drug formulations. Future work should focus on the synthesis of the proposed derivatives and their empirical testing using the framework described herein to validate these predictive models. Such studies will enable the rational design of novel catalysts and provide a deeper understanding of process-related impurities in pharmaceuticals.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of N,N-Di-(beta-carboethoxyethyl)methylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Di-(beta-carboethoxyethyl)methylamine is a tertiary amine featuring two carboethoxyethyl groups attached to a methylamino core. Its synthesis, commonly achieved through a double Michael addition of methylamine to ethyl acrylate, often results in complex reaction mixtures. These mixtures may contain unreacted starting materials (methylamine, ethyl acrylate), the desired tertiary amine product, and potential byproducts such as the mono-adduct, N-(beta-carboethoxyethyl)methylamine (a secondary amine).[1][2]

The accurate quantification of this compound is paramount for reaction monitoring, process optimization, yield calculation, and ensuring the quality and purity of the final product in research and drug development settings. The inherent chemical properties of amines—basicity, polarity, and potential for thermal lability—present unique analytical challenges.[3][4]

This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this target molecule: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. We will explore the causality behind experimental choices, provide validated protocols, and offer expert recommendations to guide researchers in selecting the most appropriate method for their specific needs.

Method 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography is a powerful technique that separates compounds based on their volatility and differential interactions with a stationary phase within a heated column.[5] For this compound, GC-FID offers high sensitivity and is excellent for quantitative analysis, provided the analyte is sufficiently volatile and thermally stable.

Expertise & Experience: The Rationale Behind the GC Approach

The primary concerns when analyzing amines by GC are their high polarity, which can lead to peak tailing due to interaction with active sites on the column and inlet, and potential thermal degradation.[3][4] The ester functionalities in our target molecule also introduce a risk of decomposition at elevated injector temperatures. Therefore, our experimental design is centered on mitigating these issues. We select a chemically deactivated column specifically designed for amines and use a lower, optimized injector temperature to preserve the integrity of the analyte. A Flame Ionization Detector (FID) is chosen for its robustness and linear response to hydrocarbons, making it ideal for quantification.[6]

Experimental Protocol: GC-FID Analysis
  • Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., tetradecane or another high-boiling, non-reactive compound) in ethyl acetate.

  • Calibration Standards Preparation:

    • Accurately weigh ~25 mg of purified this compound reference standard into a 25 mL volumetric flask and dissolve in ethyl acetate to create a 1 mg/mL stock solution.

    • Prepare a series of five calibration standards by diluting the stock solution and adding a fixed amount of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a fixed volume of the internal standard stock solution.

    • Dilute to volume with ethyl acetate. The goal is to bring the analyte concentration within the range of the calibration curve.

  • GC-FID Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust system for quantitative analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine columnA deactivated, low-bleed column minimizes peak tailing.[4]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injector Temp. 250 °CHot enough for volatilization but low enough to minimize thermal degradation.[3]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minEnsures separation from solvent and potential byproducts.
Detector Temp. 300 °CEnsures all eluted compounds remain in the gas phase.
  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • The method should be validated for linearity, precision (repeatability), and accuracy according to ICH guidelines to ensure trustworthiness.[7][8]

Visualization: GC-FID Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Cal_Stds Calibration Standards RefStd->Cal_Stds Dilute ReactionMix Reaction Mixture Sample_Prep Prepared Sample ReactionMix->Sample_Prep Weigh IS Internal Standard IS->Cal_Stds IS->Sample_Prep Solvent Ethyl Acetate Solvent->Cal_Stds Solvent->Sample_Prep GC GC-FID System Cal_Stds->GC Inject Sample_Prep->GC Inject RawData Peak Area Data GC->RawData Generate Chromatograms CalCurve Calibration Curve (y = mx + c) RawData->CalCurve Area Ratios Quantify Quantify RawData->Quantify Sample Area Ratio CalCurve->Quantify Result Final Concentration Quantify->Result Calculate Concentration

Caption: Workflow for quantitative GC-FID analysis.

Performance Comparison: GC-FID
AdvantagesDisadvantages
High sensitivity and precision.Risk of thermal degradation of the analyte.
Excellent for separating volatile impurities.Potential for peak tailing if an improper column is used.
Robust and widely available technology.Not suitable for non-volatile components in the mixture.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[5] It is exceptionally well-suited for non-volatile or thermally sensitive compounds like this compound, as the entire analysis is performed at or near room temperature.

Expertise & Experience: The Rationale Behind the HPLC Approach

The key to a successful HPLC method for this analyte is managing its basicity and lack of a strong UV chromophore. We will use Reversed-Phase HPLC (RP-HPLC), which is ideal for moderately polar compounds. To achieve symmetrical peak shapes, the mobile phase must be acidified (e.g., with formic or trifluoroacetic acid). This protonates the tertiary amine, preventing its interaction with residual silanols on the silica-based C18 column. Since the ester groups provide only weak UV absorbance at low wavelengths, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferable for reliable quantification. If unavailable, UV detection at ~210 nm is a viable, though less sensitive, alternative.

Experimental Protocol: RP-HPLC with UV or CAD Detection
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Calibration Standards Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B (the "diluent").

    • Create a series of at least five calibration standards by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the reaction mixture into a 50 mL volumetric flask and dissolve in the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Waters Acquity, Agilent 1260, or equivalentStandard systems for reliable liquid chromatography.
Column C18, 150 x 4.6 mm, 3.5 µmIndustry-standard for reversed-phase separations.
Column Temp. 30 °CEnsures reproducible retention times.
Mobile Phase Gradient: 10% B to 90% B over 15 minutesProvides good separation of polar and non-polar components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV at 210 nm, or CAD/ELSDUV for the ester carbonyls; CAD/ELSD for universal response.
  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area against the concentration of the analyte (external standard method).

    • Validate the method for specificity, linearity, precision, and accuracy to establish its trustworthiness for the intended application.[9][10]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Cal_Stds Calibration Standards RefStd->Cal_Stds Dilute ReactionMix Reaction Mixture Sample_Prep Sample_Prep ReactionMix->Sample_Prep Weigh & Dilute Diluent Mobile Phase Diluent Diluent->Cal_Stds Diluent->Sample_Prep HPLC HPLC System (UV or CAD) Cal_Stds->HPLC Inject Filter Filtered Sample Sample_Prep->Filter Syringe Filter Filter->HPLC Inject RawData Peak Area Data HPLC->RawData Generate Chromatograms CalCurve Calibration Curve (External Standard) RawData->CalCurve Standard Areas Quantify Quantify RawData->Quantify Sample Area CalCurve->Quantify Result Final Concentration Quantify->Result Calculate Concentration

Caption: Workflow for quantitative HPLC analysis.

Performance Comparison: HPLC
AdvantagesDisadvantages
Excellent for thermally sensitive compounds.May require a more universal detector (CAD/ELSD) for best results.
High specificity; can separate a wide range of byproducts.Mobile phase consumption can be higher than GC.
Robust and highly reproducible.Requires sample filtration to prevent column clogging.

Method 3: Potentiometric Titration

Potentiometric titration is a classic analytical method that measures the total basicity of a sample. For this compound, this involves a non-aqueous acid-base titration where the tertiary amine is titrated with a strong acid.

Expertise & Experience: The Rationale Behind the Titration Approach

This method leverages the basicity of the nitrogen atom. A non-aqueous solvent system, typically glacial acetic acid, is used to enhance the basicity of the amine, resulting in a sharp, detectable endpoint when titrated with perchloric acid.[11] The endpoint is determined potentiometrically with a pH electrode, which provides a more objective and accurate result than a colorimetric indicator. The critical, self-validating aspect of this protocol is the lack of specificity . This method quantifies the total amine content (primary, secondary, and tertiary).[11][12] Therefore, it is only suitable for a crude estimation of conversion or for analyzing a purified product. It cannot distinguish the target analyte from basic starting materials or byproducts in a raw reaction mixture.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh an amount of the reaction mixture expected to contain approximately 1-2 meq of amine into a 150 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titration Procedure:

    • Immerse a combination pH electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid, recording the mV reading after each addition of titrant.

    • Continue the titration past the equivalence point (the point of greatest change in mV per unit volume of titrant added).

  • Data Analysis:

    • Determine the equivalence volume (V) from a plot of mV vs. volume or by using the first/second derivative.

    • Calculate the percentage of total amine using the following formula: % Total Amine = (V * N * MW) / (W * 10) Where:

      • V = Volume of titrant at equivalence point (mL)

      • N = Normality of perchloric acid titrant

      • MW = Molecular weight of this compound (231.29 g/mol )[13]

      • W = Weight of the sample (g)

Visualization: Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Analysis ReactionMix Reaction Mixture Dissolve Sample Solution ReactionMix->Dissolve Weigh & Dissolve Solvent Glacial Acetic Acid Solvent->Dissolve Titrant Standardized 0.1N Perchloric Acid Titrator Autotitrator with pH Electrode Titrant->Titrator Add Titrant Dissolve->Titrator Plot Plot Titrator->Plot Generate Titration Curve (mV vs. Volume) Endpoint Endpoint Plot->Endpoint Determine Equivalence Point (V) Calculate Calculate Total Amine Content Endpoint->Calculate Result Total Amine % Calculate->Result

Caption: Workflow for potentiometric titration.

Performance Comparison: Potentiometric Titration
AdvantagesDisadvantages
Fast, simple, and low cost.Completely non-specific ; measures all basic components.
Does not require expensive equipment.Lower sensitivity compared to chromatographic methods.
Excellent for assay of purified material.Unsuitable for detailed analysis of complex reaction mixtures.

Comparative Summary and Recommendations

The choice of analytical method is dictated by the specific requirements of the analysis, including the need for specificity, sensitivity, and sample throughput.

FeatureGas Chromatography (GC-FID)HPLC (RP-HPLC)Potentiometric Titration
Specificity High (Separates components)Very High (Excellent separation)None (Measures total basicity)
Sensitivity High (ppm levels)High (ppm to ppb levels)Low (Percent levels)
Analyte Stability Requires thermal stabilityIdeal for thermally labile compoundsNot a concern
Speed Moderate (~15-20 min/sample)Moderate (~15-20 min/sample)Fast (~5-10 min/sample)
Cost/Complexity HighHighLow
Best For... Reaction monitoring if analyte is stableImpurity profiling, reaction kinetics, final product assayRapid, crude estimation of total amine content
Senior Scientist's Recommendation:

For researchers and drug development professionals requiring accurate and reliable quantification of this compound in complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the superior and most trustworthy method. Its ability to perform separations at ambient temperature eliminates the risk of thermal degradation, and its high resolving power ensures specific quantification of the target analyte, free from interference from starting materials or byproducts.

Gas Chromatography (GC) serves as a viable alternative if the analyte demonstrates sufficient thermal stability. It can provide excellent quantitative data but requires careful method development to prevent on-column degradation and peak tailing.

Potentiometric Titration should be reserved for non-specific, high-level assays, such as a quick check of total amine concentration in a purified sample or a crude measure of reaction completion. It is fundamentally unsuitable for detailed kinetic analysis or impurity profiling in a developing reaction.

References

Safety Operating Guide

A Guide to the Safe Disposal of N,N-Di-(beta-carboethoxyethyl)methylamine and Related Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: An Evidence-Based Approach

Key Assumed Hazards:

  • Corrosivity: Potential to cause burns to skin and eyes upon contact.

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

  • Flammability: The potential to ignite or form flammable mixtures with air.

  • Environmental Hazard: Improper disposal can harm aquatic life and ecosystems.[3]

Property Value (Based on Analogues and Chemical Properties) Source
Molecular Formula C11H21NO4[4]
Molecular Weight 231.29 g/mol [4]
Appearance Likely a liquid at room temperatureGeneral Knowledge
Boiling Point (Predicted) ~373 °CGeneral Knowledge
Solubility Expected to be soluble in water[5]
Pre-Disposal: The Foundation of Safety

Proper disposal begins long before the waste container is full. The following steps are critical for ensuring a safe and compliant disposal process.

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

When handling N,N-Di-(beta-carboethoxyethyl)methylamine or its waste, a comprehensive PPE strategy is non-negotiable. Based on the hazards of similar amines, the following PPE should be considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this chemical should be done in a certified chemical fume hood to minimize inhalation exposure.

2.2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Keeping amine waste separate from other chemical wastes prevents hazardous reactions and ensures proper handling.[3]

  • Do Not Mix: Never mix this compound waste with the following:

    • Acids or acid chlorides (can cause violent reactions).

    • Strong oxidizing agents.

    • Other reactive chemical waste streams.

  • Dedicated Waste Container: Designate a specific, compatible waste container solely for this compound and its directly associated waste (e.g., contaminated wipes, pipette tips).

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection and disposal of this compound waste.

3.1. Container Selection and Labeling

  • Choose a Compatible Container: Select a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof cap. For liquid waste, use a container designed for liquids.[6]

  • Initial Labeling: As soon as you begin collecting waste in the container, it must be labeled.[6] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Corrosive," "Toxic," "Flammable" - based on assumed properties).

    • The date accumulation started.

    • The name of the principal investigator or lab group.

3.2. Waste Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[7][8]

  • Storage Conditions: Store in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances.[3]

3.3. Preparing for Disposal

  • Finalize the Label: Once the container is full (no more than 90% capacity to allow for expansion) or is no longer being used, complete the hazardous waste label with the final volume or weight of the waste.[8]

  • Request Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form to your EHS department.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable liquid.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate container Select & Label Compatible Container segregate->container store Store in SAA with Secondary Containment container->store add_waste Add Waste (Keep Closed When Not in Use) store->add_waste add_waste->store Continue Accumulation full Container Full or No Longer Needed add_waste->full Ready for Disposal request Complete Label & Request EHS Pickup full->request end End: Licensed Disposal request->end

Caption: Decision-making workflow for the safe disposal of chemical waste.

References

A Comprehensive Guide to the Safe Handling of N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound and Associated Hazards

Key Physical and Chemical Properties:

Property Value
CAS Number 6315-60-2[1][2]
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1]
Boiling Point 373.37°C (estimate)[1]
Density 1.0172 g/cm³[1]

| Storage | Sealed in a dry place at room temperature.[1] |

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of N,N-Di-(beta-carboethoxyethyl)methylamine and the potential hazards associated with amines, a comprehensive PPE strategy is non-negotiable.[1][3] The following PPE is mandatory for all personnel handling this compound.

2.1 Eye and Face Protection:

  • Chemical Splash Goggles: Must be worn at all times when handling the liquid.[3]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure.[5][6]

2.2 Hand Protection:

  • Chemical-Resistant Gloves: Select gloves made of nitrile or neoprene. It is advisable to double-glove, especially during procedures with a higher risk of contamination.[6] Always inspect gloves for any signs of degradation or perforation before use.

2.3 Body Protection:

  • Flame-Resistant Laboratory Coat: A lab coat, preferably flame-resistant, should be worn and fully fastened.

  • Chemical-Resistant Apron: For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and mandatory laboratory practice to protect the skin from potential spills.[6]

2.4 Respiratory Protection:

  • Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Respirator: If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

PPE Selection Workflow

PPE_Selection_Workflow start Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood eye_protection Wear chemical splash goggles fume_hood->eye_protection Yes respirator Use a NIOSH-approved respirator with organic vapor cartridges fume_hood->respirator No face_shield Wear a face shield over goggles eye_protection->face_shield Splash risk? gloves Wear double-layered nitrile or neoprene gloves eye_protection->gloves No splash risk face_shield->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat end Proceed with caution lab_coat->end respirator->eye_protection Emergency_Response spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Minor major_spill Major Spill (outside fume hood or large volume) assess->major_spill Major alert_area Alert others in the area minor_spill->alert_area evacuate Evacuate the lab major_spill->evacuate don_ppe Don appropriate PPE alert_area->don_ppe contain Contain spill with inert absorbent don_ppe->contain collect Collect waste in a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate end Incident Reported and Resolved decontaminate->end call_emergency Contact Emergency Response evacuate->call_emergency provide_info Provide chemical information call_emergency->provide_info provide_info->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Di-(beta-carboethoxyethyl)methylamine
Reactant of Route 2
Reactant of Route 2
N,N-Di-(beta-carboethoxyethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.